Product packaging for 2-((2-Cyclohexylethyl)amino)adenosine(Cat. No.:CAS No. 124498-52-8)

2-((2-Cyclohexylethyl)amino)adenosine

Cat. No.: B054824
CAS No.: 124498-52-8
M. Wt: 392.5 g/mol
InChI Key: KVFIFVMFYLZJBZ-LSCFUAHRSA-N
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Description

2-((2-Cyclohexylethyl)amino)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C18H28N6O4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N6O4 B054824 2-((2-Cyclohexylethyl)amino)adenosine CAS No. 124498-52-8

Properties

CAS No.

124498-52-8

Molecular Formula

C18H28N6O4

Molecular Weight

392.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

KVFIFVMFYLZJBZ-LSCFUAHRSA-N

SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomeric SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Other CAS No.

124498-52-8

Synonyms

2-((2-cyclohexylethyl)amino)adenosine
CGS 22492
CGS-22492

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular A-Team: The Mechanism of Action of 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Mechanism of Action of 2-((2-Cyclohexylethyl)amino)adenosine

Executive Summary

This compound is a derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. The substitution at the 2-position of the purine ring with a cyclohexylethylamino group is a common feature in synthetic adenosine analogues designed to target adenosine receptors, particularly the A₂A subtype. Activation of the A₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. This guide provides a comprehensive overview of this mechanism, details the experimental approaches to characterize such compounds, and presents relevant data from analogous molecules to offer a comparative pharmacological context.

The Adenosine A₂A Receptor: The Primary Target

The adenosine A₂A receptor is a member of the P1 subfamily of purinergic receptors and is coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, mediating the cellular response.

Signaling Pathway of A₂A Receptor Activation

The canonical signaling pathway initiated by the activation of the adenosine A₂A receptor is depicted below.

A2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) A2A_R Adenosine A₂A Receptor Agonist->A2A_R Binds to G_Protein Gs Protein (α, β, γ) A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: A₂A Receptor Signaling Pathway.

Quantitative Pharmacological Data (Comparative Analysis)

As specific experimental data for this compound is not publicly available, this section provides a comparative summary of binding affinities (Ki) and functional potencies (EC₅₀) for well-established adenosine A₂A receptor agonists. This data serves as a reference for the expected pharmacological profile of this compound.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
Adenosine A₂A160 - 700100 - 500
NECA (5'-N-Ethylcarboxamidoadenosine)A₂A14 - 205 - 20
CGS-21680 A₂A15 - 2510 - 40
Regadenoson A₂A6.76.4

Table 1: Comparative pharmacological data for selected adenosine A₂A receptor agonists. Data is compiled from various scientific publications and databases.

Detailed Experimental Protocols

The characterization of a novel adenosine receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the affinity of this compound for the adenosine A₂A receptor.

Materials:

  • Cell membranes expressing the human adenosine A₂A receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]CGS-21680 or [³H]ZM241385 (a high-affinity A₂A antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known A₂A agonist (e.g., NECA) or antagonist.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Workflow:

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer start->prepare_reagents incubation Incubate: - Membranes - Radioligand - Test Compound (at various concentrations) - Non-specific binding control prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters to separate bound and free radioligand incubation->filtration washing Wash Filters to remove unbound radioligand filtration->washing scintillation_counting Place Filters in Scintillation Vials, add Scintillation Cocktail, and count radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate specific binding - Generate competition curves - Determine IC₅₀ and Ki values scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Procedure:

  • Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of an unlabeled ligand.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its efficacy as an agonist or antagonist.

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the adenosine A₂A receptor.

Materials:

  • Whole cells expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Reference Agonist: A known full agonist like CGS-21680 or NECA.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: The next day, replace the culture medium with a serum-free medium containing a PDE inhibitor and incubate for a short period.

  • Stimulation: Add varying concentrations of the test compound or the reference agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve. The efficacy (Emax) of the test compound can also be determined and compared to that of a full agonist.

Conclusion

Based on its chemical structure, this compound is predicted to act as an agonist at the adenosine A₂A receptor. Its mechanism of action would therefore involve binding to the A₂A receptor, activation of the Gs signaling pathway, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cAMP levels. This cascade of events ultimately leads to various physiological responses. The definitive characterization of its pharmacological profile requires experimental validation using the detailed protocols provided in this guide. The comparative data from known A₂A agonists offers a valuable framework for interpreting the potential potency and efficacy of this compound. This in-depth understanding is crucial for researchers and drug development professionals exploring the therapeutic potential of novel adenosine receptor modulators.

An In-depth Technical Guide to 2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 2-((2-Cyclohexylethyl)amino)adenosine, also known as CGS 22492. This adenosine analogue has been identified as a potent A2A adenosine receptor agonist and has been utilized in studies investigating the vasodilatory effects of adenosine receptor activation. This document summarizes its chemical and physical properties, details its interaction with adenosine receptor subtypes, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of adenosine, characterized by the substitution of a 2-cyclohexylethylamino group at the 2-position of the purine ring. This modification is a key determinant of its pharmacological activity, conferring high affinity for the A2A adenosine receptor.[1]

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name This compound
Synonym CGS 22492
Molecular Formula C₁₈H₂₈N₆O₄
Molecular Weight 392.45 g/mol
CAS Number 124498-52-8
SMILES String C1CCC(CC1)CCNc2nc(c3c(n2)n(cn3)[C@H]4--INVALID-LINK--CO)O">C@HO)N
InChI Key KVFIFVMFYLZJBZ-LSCFUAHRSA-N
Physical State Solid (presumed)
Melting Point Data not available
Solubility Data not available

Pharmacological Properties

CGS 22492 is a potent agonist of the A2 adenosine receptor, exhibiting vasodilatory effects.[2] The substitution at the 2-position of the adenosine scaffold is a known strategy to enhance affinity and selectivity for the A2A receptor subtype.[1]

Table 2: Pharmacological Data

ParameterValueSpecies/TissueReceptor SubtypeReference
EC₅₀ (Vasodilation) 11.27 ± 1.53 µMHuman Coronary ArteryA2[2]
Binding Affinity (Kᵢ) Data not available-A1-
Binding Affinity (Kᵢ) Data not available-A2A-
Binding Affinity (Kᵢ) Data not available-A2B-
Binding Affinity (Kᵢ) Data not available-A3-

Synthesis

A general approach for the synthesis of 2-amino substituted adenosine derivatives involves the following key steps:

  • Protection of Ribose Hydroxyl Groups: The hydroxyl groups of the ribose moiety are typically protected with acetyl or other suitable protecting groups to prevent unwanted side reactions.

  • Introduction of a Leaving Group at the 2-Position: A leaving group, such as a halogen (e.g., chlorine or iodine), is introduced at the 2-position of the purine ring. This is often achieved by starting with a 2-aminoadenosine precursor and performing a diazotization reaction followed by substitution.

  • Nucleophilic Substitution: The 2-halo-adenosine derivative is then reacted with the desired amine, in this case, 2-cyclohexylethylamine, to displace the leaving group and form the 2-amino substituted product.

  • Deprotection: The protecting groups on the ribose moiety are removed to yield the final compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method for determining the binding affinity of a compound to adenosine receptor subtypes.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Membrane preparations from cells expressing a single subtype of human adenosine receptor (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

  • This compound (CGS 22492) stock solution of known concentration.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal adenosine receptor agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of the non-specific binding control.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Vasodilation Assay

This protocol is based on the methodology used to assess the vasodilatory effects of CGS 22492 in human coronary arteries.[2]

Objective: To determine the concentration-response curve for this compound-induced relaxation in isolated arterial rings.

Materials:

  • Isolated human coronary artery segments.

  • Krebs-Henseleit solution (physiological salt solution).

  • Potassium chloride (KCl) for pre-contraction.

  • This compound (CGS 22492) stock solutions of varying concentrations.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Mount rings of human coronary artery (approximately 3-4 mm in length) in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes. Induce a stable contraction by adding a high concentration of KCl (e.g., 35 mM).

  • Concentration-Response Curve Generation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension using force transducers.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

This compound, as an A2A receptor agonist, is expected to activate the canonical Gs-protein coupled signaling cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CGS_22492 This compound (CGS 22492) A2A_Receptor A2A Adenosine Receptor CGS_22492->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A adenosine receptor signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Adenosine Receptor Subtype Effects

Adenosine receptors mediate diverse physiological effects through coupling to different G proteins. The A1 and A3 receptors are primarily coupled to Gi/o, leading to inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs, stimulating adenylyl cyclase.

Adenosine_Receptor_Logic cluster_Gi Gi/o Coupled cluster_Gs Gs Coupled Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A3R A3 Receptor Adenosine->A3R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR AC_Inhibition Inhibition of Adenylyl Cyclase A1R->AC_Inhibition A3R->AC_Inhibition AC_Stimulation Stimulation of Adenylyl Cyclase A2AR->AC_Stimulation A2BR->AC_Stimulation

Caption: G-protein coupling of adenosine receptor subtypes.

Conclusion

This compound (CGS 22492) is a valuable pharmacological tool for investigating the roles of A2 adenosine receptors, particularly in the cardiovascular system. Its potent vasodilatory effects highlight its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its binding profile across all adenosine receptor subtypes and to explore its therapeutic potential in greater detail. This technical guide provides a foundational resource to support these future research endeavors.

References

The Genesis and Evolution of N6-Cyclohexylethyl Adenosine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, history, and pharmacological characterization of a specific class of adenosine analogs: N6-substituted derivatives, with a particular focus on structures akin to 2-((2-Cyclohexylethyl)amino)adenosine. While the eponymous compound itself is not extensively documented in scientific literature, this paper synthesizes the broader history and key research milestones of N6-alkyl and N6-cycloalkyl adenosine analogs. We will explore their synthesis, structure-activity relationships, and interactions with adenosine receptor subtypes, providing a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Enduring Interest in Adenosine Analogs

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for a wide array of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer, has driven extensive research into the development of selective adenosine receptor agonists and antagonists.

The modification of the adenosine scaffold, particularly at the N6-position of the adenine ring, has been a fruitful strategy for modulating potency and selectivity for the different adenosine receptor subtypes. This guide will provide a detailed examination of the synthesis and pharmacological profiling of N6-substituted adenosine analogs, with a conceptual focus on the implications for a molecule like this compound.

A Historical Perspective on N6-Substituted Adenosine Analogs

The exploration of N6-substituted adenosine derivatives dates back several decades, with early studies focusing on their cardiovascular effects. A significant milestone in this area was the discovery that substitutions at the N6-position could dramatically alter the pharmacological profile of adenosine.

Key historical developments include:

  • Early 1970s: Initial investigations into N6-substituted adenosines revealed their potent coronary vasodilator activity.

  • 1980s: The synthesis and pharmacological evaluation of a wide range of N6-analogs led to a deeper understanding of the structure-activity relationships (SAR) at A1 and A2 adenosine receptors. For instance, N6-cyclohexyladenosine (CHA) emerged as a potent and selective A1 adenosine receptor agonist.[1]

  • 1990s and beyond: With the cloning of all four adenosine receptor subtypes, research efforts intensified to develop subtype-selective ligands. This era saw the exploration of a vast chemical space for the N6-substituent, including various alkyl, cycloalkyl, and arylalkyl groups, leading to the identification of agonists and antagonists with improved selectivity profiles.[2]

While a specific documented discovery of "this compound" is not apparent in the reviewed literature, its structure falls within the well-established class of N6-substituted adenosine analogs. Its development would have logically followed the established principles of adenosine analog synthesis and SAR.

Synthesis of N6-Substituted Adenosine Analogs

The general and most common method for the synthesis of N6-substituted adenosine analogs involves the nucleophilic substitution of a leaving group at the 6-position of the purine ring with a primary or secondary amine.

A typical synthetic route is as follows:

  • Starting Material: The synthesis usually commences with a commercially available or readily prepared 6-halopurine ribonucleoside, most commonly 6-chloropurine riboside.

  • Nucleophilic Substitution: 6-chloropurine riboside is reacted with the desired amine, in this case, 2-cyclohexylethanamine. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and often in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.

  • Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.

The synthesis of various N6-substituted adenosine analogs, including those with short-chain alkyl groups, has been reported to proceed with virtually quantitative yields using this method.[3]

Experimental Workflow: General Synthesis of N6-Substituted Adenosine Analogs

G start Start with 6-Chloropurine Riboside amine Select desired amine (e.g., 2-Cyclohexylethanamine) start->amine 1. Choose Reactant reaction Nucleophilic Substitution Reaction (Solvent: Ethanol, Base: Triethylamine) amine->reaction 2. Combine Reactants purification Purification (Recrystallization or Chromatography) reaction->purification 3. Isolate Product product Final Product: N6-Substituted Adenosine Analog purification->product 4. Obtain Pure Compound

Caption: General workflow for the synthesis of N6-substituted adenosine analogs.

Pharmacological Profile and Structure-Activity Relationships

The nature of the substituent at the N6-position plays a crucial role in determining the affinity and efficacy of the analog at the four adenosine receptor subtypes.

Quantitative Data on Related N6-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Ki values) of several representative N6-substituted adenosine analogs at human adenosine receptors. This data, gathered from various studies, illustrates the impact of the N6-substituent on receptor selectivity.

CompoundN6-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
N6-Cyclohexyladenosine (CHA)Cyclohexyl1.4230120[2]
N6-Cyclopentyladenosine (CPA)Cyclopentyl0.722025[2]
N6-(R)-Phenylisopropyladenosine (R-PIA)(R)-1-Phenylethyl1.114066[2]
NECA5'-N-Ethylcarboxamido6.21420[2]

Key Observations from SAR Studies:

  • A1 Receptor Selectivity: N6-cycloalkyl substituents, such as cyclohexyl and cyclopentyl, generally confer high affinity and selectivity for the A1 adenosine receptor.[2] N6-(endo-Norbornyl)adenosine has been identified as a highly selective A1AR agonist.[2]

  • A3 Receptor Activity: Smaller N6-alkyl groups can lead to selectivity for the human A3AR. N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at the hA3AR, while those with six or more carbons are often partial agonists.[2]

  • A2A Receptor Affinity: Achieving high affinity at the A2A receptor typically requires modifications at other positions of the adenosine molecule, often in combination with an N6-substituent.

  • Efficacy: The size and nature of the N6-substituent also influence the efficacy of the analog, determining whether it acts as a full agonist, partial agonist, or antagonist. For example, in the case of N6-cycloalkyl-substituted adenosines at the hA3AR, smaller rings are associated with full agonism, while larger rings lead to partial agonism.[2]

Based on these established SAR trends, it can be postulated that This compound , with its N6-cyclohexylethyl group, would likely exhibit a preference for the A1 and possibly the A3 adenosine receptors. The ethyl linker between the cyclohexyl ring and the amino group might influence the precise binding orientation and affinity compared to a direct N6-cyclohexyl substitution.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors by agonists initiates intracellular signaling cascades that mediate the physiological effects of adenosine.

A1 and A3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adenosine Analog (e.g., N6-substituted) A1_A3_Receptor A1 / A3 Receptor Agonist->A1_A3_Receptor Binds to G_protein Gi/o Protein A1_A3_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylates targets leading to G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adenosine Analog A2A_A2B_Receptor A2A / A2B Receptor Agonist->A2A_A2B_Receptor Binds to G_protein Gs Protein A2A_A2B_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

References

An In-depth Technical Guide to the In Vivo Effects and Pharmacology of 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Cyclohexylethyl)amino)adenosine, commonly known as CGS-21680, is a potent and selective agonist for the adenosine A2A receptor. This technical guide provides a comprehensive overview of its pharmacological profile, in vivo effects, and the experimental methodologies used to elucidate its activity. CGS-21680 has demonstrated significant therapeutic potential in a range of preclinical models, including those for cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This document serves as a detailed resource for researchers and drug development professionals working with this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action.

Introduction

CGS-21680 is a synthetic adenosine analogue that has been instrumental in characterizing the physiological and pathological roles of the adenosine A2A receptor.[1] Its high affinity and selectivity for the A2A subtype have made it a valuable tool in pharmacological research. This guide will delve into the core pharmacology of CGS-21680, its effects in various in vivo systems, and the technical details of the experiments that have defined its profile.

Pharmacology

Receptor Binding Affinity

CGS-21680 exhibits a high affinity for the adenosine A2A receptor, with significantly lower affinity for other adenosine receptor subtypes. This selectivity is crucial for its targeted pharmacological effects. The binding affinities (Ki) and inhibitory concentrations (IC50) across different receptor subtypes are summarized in the table below.

Receptor SubtypeSpeciesKi (nM)IC50 (nM)Reference(s)
Adenosine A2A Human2755[2]
Rat19 - 2722[3][4]
Adenosine A1 Human290-
Rat->1000[4]
Adenosine A2B Human67-
Adenosine A3 Human88,800-
Functional Potency

The agonist activity of CGS-21680 at the A2A receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) for this response is a key measure of its functional potency.

AssayCell Line/TissueEC50 (nM)Reference(s)
cAMP Accumulation Rat Striatal Slices110[5]
CHO cells expressing human A2AR1.41 - 2.12[3]
Differentiated SH-SY5Y cells38[6]

In Vivo Effects

CGS-21680 has been shown to exert a wide range of effects in various animal models, highlighting its therapeutic potential.

Cardiovascular Effects

In vivo studies in rats have demonstrated that CGS-21680 has significant cardiovascular effects, primarily mediated by A2A receptor activation.

Animal ModelDoseRouteKey FindingsReference(s)
Anesthetized Rats0.1, 0.3, 1.0 µg/kg/minIVDose-dependent decrease in blood pressure and arterial resistance. Increase in cardiac output and heart rate at the highest dose.[7]
Conscious Rats0.1, 0.3, 1 µg/kg/minIVSignificant increase in heart rate and hindquarters vascular conductance, leading to a decrease in mean arterial pressure.[8]
Neuroprotective Effects

CGS-21680 has shown promise in models of neurodegenerative diseases and ischemic brain injury.

| Animal Model | Disease Model | Dose | Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | R6/2 Mice | Huntington's Disease | 0.5 mg/kg/day | IP | Delayed motor deterioration, prevented brain weight reduction, and reduced the size of neuronal intranuclear inclusions. |[9][10] | | Rats | Transient Cerebral Ischemia | 0.01 and 0.1 mg/kg | IP | Protected against neurological deficits, reduced microgliosis and astrogliosis. |[11] | | Rats | Parkinson's Disease (6-OHDA model) | Not specified | - | Co-administration with L-DOPA conferred neuroprotection. |[12] |

Anti-inflammatory Effects

The activation of A2A receptors by CGS-21680 has been shown to modulate inflammatory responses.

| Animal Model | Disease Model | Dose | Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice | Collagen-Induced Arthritis | Not specified | - | Ameliorated clinical signs of arthritis and improved histological status of joints. Reduced plasma levels of pro-inflammatory cytokines (TNF, IL-1β, IL-6). |[13] | | Mice | Dextran Sulphate-Induced Colitis | 0.5 mg/kg | - | Failed to ameliorate the course of colitis. |[14] |

Signaling Pathways

CGS-21680 exerts its effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) linked to Gs proteins.

Canonical A2A Receptor Signaling

Activation of the A2A receptor by CGS-21680 initiates a signaling cascade that leads to the production of cAMP and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[15][16]

A2A_Signaling CGS_21680 CGS-21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates A2A_D2_Interaction cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A2AR Adenosine A2A Receptor D2R Dopamine D2 Receptor A2AR->D2R Antagonistic Interaction (decreases D2R affinity) Gs Gs A2AR->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP CGS_21680 CGS-21680 CGS_21680->A2AR Dopamine Dopamine Dopamine->D2R Binding_Assay_Workflow Membrane Prepare Receptor Membranes (e.g., from CHO cells or rat striatum) Incubate Incubate Membranes with [3H]CGS-21680 and competing ligand (CGS-21680) Membrane->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze

References

An In-depth Technical Guide on 2-((2-Cyclohexylethyl)amino)adenosine as a Selective Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in a myriad of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are integral to cellular signaling and are considered significant therapeutic targets for a range of conditions. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP production.[2] This differential signaling underlies the diverse physiological effects mediated by adenosine receptor activation.

The development of selective agonists for these receptors is a key area of research. A selective agonist is a compound that preferentially binds to and activates a specific receptor subtype, allowing for targeted therapeutic intervention with potentially fewer off-target effects. The compound 2-((2-Cyclohexylethyl)amino)adenosine has been noted for its potential high affinity at the A₂ₐ adenosine receptor, suggesting its role as a selective agonist.[3]

Quantitative Data Presentation

A thorough literature search did not yield specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) values for this compound across the four adenosine receptor subtypes. For a comprehensive evaluation of a novel adenosine receptor agonist, the following data would be essential and would typically be presented in a structured format for clear comparison.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandKᵢ (nM)n
A₁[³H]-DPCPXData not available-
A₂ₐ[³H]-CGS 21680Data not available-
A₂ₑ[³H]-DPCPXData not available-
A₃[¹²⁵I]-AB-MECAData not available-
Kᵢ: Inhibitory constant; n: number of independent experiments.

Table 2: Functional Potency of this compound at Human Adenosine Receptors

Receptor SubtypeAssay TypeMeasured ParameterEC₅₀/IC₅₀ (nM)n
A₁cAMP AccumulationInhibitionData not available-
A₂ₐcAMP AccumulationStimulationData not available-
A₂ₑcAMP AccumulationStimulationData not available-
A₃cAMP AccumulationInhibitionData not available-
EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; n: number of independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine receptor agonists.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for each of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

  • Radioligands: [³H]-DPCPX (for A₁ and A₂ₑ), [³H]-CGS 21680 (for A₂ₐ), [¹²⁵I]-AB-MECA (for A₃).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or a selective antagonist for the specific receptor subtype.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Functional Assays

These assays measure the ability of a compound to modulate the production of intracellular cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound at each of the four human adenosine receptor subtypes.

Materials:

  • Whole cells (e.g., CHO or HEK293) expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

  • Test compound: this compound.

  • Forskolin (an adenylyl cyclase activator, used for A₁ and A₃ assays).

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Compound Addition:

    • For A₂ₐ and A₂ₑ receptors (Gₛ-coupled): Add varying concentrations of the test compound.

    • For A₁ and A₃ receptors (Gᵢ-coupled): Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin to stimulate basal cAMP production.

  • Incubation: Incubate the cells at 37°C for a specified time.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • For A₂ₐ and A₂ₑ receptors: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For A₁ and A₃ receptors: Plot the percent inhibition of forskolin-stimulated cAMP production against the log of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated response).

Visualization of Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes.

Adenosine_Signaling cluster_membrane A1 A₁R Gi Gᵢ/ₒ A1->Gi A3 A₃R A3->Gi Gq Gₒ A3->Gq A2A A₂ₐR Gs Gₛ A2A->Gs A2B A₂ₑR A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Adenosine 2-((2-Cyclohexylethyl) amino)adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Adenosine Receptor Signaling Pathways.

Radioligand Binding Assay Workflow

This diagram outlines the sequential steps involved in a typical radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with target receptor) start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (variable conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (separate bound/unbound) incubate->filter wash Wash Filters (remove non-specific binding) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ → Kᵢ calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay Workflow

The following diagram details the workflow for a cAMP functional assay to determine agonist or antagonist activity.

cAMP_Assay_Workflow start Start seed Seed Cells Expressing Target Receptor in 96-well Plate start->seed preincubate Pre-incubate with Phosphodiesterase Inhibitor seed->preincubate add_compounds Add Test Compound (and Forskolin for Gᵢ assays) preincubate->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse Cells incubate->lyse measure Measure Intracellular cAMP (e.g., HTRF, AlphaScreen) lyse->measure analyze Data Analysis (EC₅₀/IC₅₀ determination) measure->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Conclusion

While the specific pharmacological profile of this compound remains to be fully elucidated in publicly accessible literature, the methodologies and principles outlined in this guide provide a robust framework for its characterization. The provided experimental protocols for radioligand binding and cAMP functional assays are standard in the field and are essential for determining the affinity and potency of novel adenosine receptor ligands. The visualized signaling pathways and experimental workflows offer a clear conceptual understanding of the processes involved. Further research is required to generate the quantitative data necessary to definitively establish the selectivity and efficacy of this compound as an adenosine receptor agonist.

References

Literature review of 2-((2-Cyclohexylethyl)amino)adenosine research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680)

Introduction

This compound, more commonly known as CGS-21680, is a synthetic and potent agonist for the adenosine A₂A receptor. It is a derivative of adenosine and has been instrumental as a research tool for elucidating the physiological and pathological roles of the A₂A receptor. Due to its high selectivity, CGS-21680 has been employed in a multitude of studies spanning neurobiology, immunology, cardiology, and oncology. This document provides a comprehensive review of the existing research on CGS-21680, detailing its pharmacological profile, mechanism of action, and the experimental protocols used to characterize its effects.

Pharmacological Profile

CGS-21680 is distinguished by its high binding affinity and selectivity for the adenosine A₂A receptor (A₂AR) over other adenosine receptor subtypes. This selectivity has made it an invaluable tool for isolating and studying A₂AR-mediated pathways.

Binding Affinity and Potency

The affinity of CGS-21680 for adenosine receptors is typically determined through competitive radioligand binding assays, while its functional potency is assessed by measuring its effect on downstream signaling events, such as cyclic AMP (cAMP) production.

Parameter Receptor Subtype Value Notes Reference
Kᵢ (Inhibition Constant) Human A₂A27 nMPotent A₂A receptor agonist.[1][2]
Human A₁290 nM~10-fold lower affinity compared to A₂A.[3]
Human A₂B67 nMModerate affinity.[3]
Human A₃88.8 µMVery low affinity, indicating high selectivity.[3]
Kᵈ (Dissociation Constant) Adenosine A₂15.5 nMHigh affinity for a single class of recognition sites.[4]
EC₅₀ (Half-maximal effective concentration) cAMP formation (striatal slices)110 nMPotently stimulates cAMP formation.[4][5]
General Range1.48 - 180 nMVaries depending on the tissue and assay conditions.[1]
IC₅₀ (Half-maximal inhibitory concentration) Adenosine A₂ Receptor22 nMExhibits 140-fold selectivity over the A₁ receptor.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for CGS-21680 is the activation of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). A₂ARs are predominantly coupled to the Gαs/olf family of G-proteins, which triggers a cascade of intracellular events.

Canonical Gαs-cAMP-PKA Pathway

Upon binding of CGS-21680, the A₂A receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), altering gene expression and cellular function.[2][7]

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates CGS21680 CGS-21680 CGS21680->A2AR binds

Caption: Canonical A₂A Receptor Signaling Pathway.

Alternative and Interacting Pathways

Research has revealed that CGS-21680-mediated A₂AR activation can engage other signaling pathways and interact with different receptor systems.

  • BDNF-TrkB Signaling: In models of Rett syndrome, CGS-21680 has been shown to enhance Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling, which subsequently activates downstream pathways to promote neurite outgrowth and synaptic plasticity.[8]

  • YAP Signaling: In corneal epithelial wound healing, CGS-21680 promotes cellular proliferation and migration through the Yes-associated protein (YAP) signaling pathway.[9]

  • Dopamine D₂ Receptor Antagonism: A₂A receptors are highly co-localized with dopamine D₂ receptors (D₂R) in the striatum, where they form heterodimers. Activation of A₂AR by CGS-21680 has an antagonistic effect on D₂R signaling, which is a key mechanism for its observed effects on motor control.[7]

  • MAPK/ERK Pathway: In some cellular contexts, A₂AR activation can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and AKT signaling.[7][10]

Crosstalk_Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular & Physiological Outcomes CGS CGS-21680 A2AR A2A Receptor CGS->A2AR cAMP ↑ cAMP/PKA A2AR->cAMP BDNF ↑ BDNF/TrkB A2AR->BDNF YAP ↑ YAP Signaling A2AR->YAP MAPK ↑ MAPK/ERK A2AR->MAPK D2R Dopamine D2 Receptor A2AR->D2R antagonizes Neuro Neuroprotection & Synaptic Plasticity cAMP->Neuro Motor Motor Suppression cAMP->Motor Inflam Anti-inflammatory Effects cAMP->Inflam BDNF->Neuro Wound Wound Healing & Proliferation YAP->Wound MAPK->Wound

Caption: CGS-21680 Interacting Signaling Pathways.

Experimental Protocols

The following sections detail common experimental methodologies used in CGS-21680 research.

In Vitro: cAMP Formation Assay

This assay quantifies the functional agonism of CGS-21680 by measuring the production of cAMP in response to A₂A receptor stimulation.

  • Objective: To determine the EC₅₀ of CGS-21680 for adenylyl cyclase activation.

  • Methodology:

    • Tissue Preparation: Slices of a brain region rich in A₂A receptors, such as the striatum, are prepared from rats.[5]

    • Pre-incubation: The slices are pre-incubated in a buffer, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[2]

    • Stimulation: Slices are then incubated with varying concentrations of CGS-21680 for a defined period.

    • Lysis and Quantification: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of CGS-21680 concentration, from which the EC₅₀ value is calculated.

In Vivo: Behavioral Assessment of Sedation and Motor Activity

CGS-21680 is known to induce sedative and motor-suppressant effects, which can be quantified in rodent models.

  • Objective: To assess the dose-dependent effects of CGS-21680 on sedation, food intake, and operant behavior.[11][12]

  • Methodology:

    • Animal Subjects: Adult male rats are used, often food-restricted to motivate behavior.[7]

    • Drug Administration: CGS-21680 is dissolved in a vehicle (e.g., 2% DMSO in saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.025, 0.05, 0.1 mg/kg).[12] A control group receives the vehicle only.

    • Observation Period: Following a 15-minute post-injection period, animals are placed in observation chambers.

    • Behavioral Testing (30-minute session):

      • Food Intake: Pre-weighed amounts of chow are provided, and the amount consumed is measured. The rate of feeding is also calculated.

      • Sedation Scoring: An observer, blind to the treatment, rates the level of sedation at regular intervals using a standardized scale (e.g., scoring posture, eye-closure, and responsiveness).

      • Lever Pressing: In separate experiments, animals trained on an operant conditioning task (e.g., fixed ratio 5 schedule for food reward) are assessed for the number of lever presses.[12]

    • Data Analysis: The data are analyzed using statistical methods (e.g., ANOVA) to compare the effects of different CGS-21680 doses against the vehicle control.

Workflow_Behavioral cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis A1 Animal Acclimation & Food Restriction A2 Prepare CGS-21680 Doses (0, 0.025, 0.05, 0.1 mg/kg) B1 Administer Drug/Vehicle (i.p. injection) A2->B1 B2 Wait 15 minutes B1->B2 B3 Place in Test Chamber (30 min session) B2->B3 C1 Record Food Consumed B3->C1 C2 Score Sedation Level B3->C2 C3 Count Lever Presses (Operant Task) B3->C3 D1 Calculate Feeding Rate C1->D1 D2 Compare Dose Effects (ANOVA) C1->D2 C2->D2 C3->D2

Caption: Experimental Workflow for In Vivo Behavioral Assessment.

Therapeutic Models
  • Collagen-Induced Arthritis (CIA): CGS-21680 has demonstrated anti-inflammatory effects. In a mouse model of CIA, treatment with CGS-21680 starting at the onset of arthritis ameliorated clinical signs and improved joint histology.[13]

  • Cerebral Ischemia and Vasospasm: In a rat model of transient cerebral ischemia, low doses of CGS-21680 were protective.[2] It has also been shown to attenuate cerebral vasospasm following experimental subarachnoid hemorrhage, partly by preserving endothelial nitric oxide synthase (eNOS) expression.[14]

  • Huntington's Disease Model: In a transgenic mouse model of Huntington's disease, CGS-21680 slowed motor deterioration and prevented the reduction in brain weight.

Conclusion

This compound (CGS-21680) is a potent and highly selective A₂A receptor agonist that has been pivotal in defining the role of this receptor in health and disease. Its ability to stimulate the Gαs-cAMP pathway, coupled with its interactions with other signaling systems like the dopamine D₂ receptor, underlies its diverse physiological effects. These include profound influences on motor control, inflammation, neuronal survival, and tissue repair. The detailed experimental protocols and quantitative data summarized in this review provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the adenosine A₂A receptor.

References

An In-depth Technical Guide to Derivatives and Analogs of 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and signaling pathways of 2-((2-Cyclohexylethyl)amino)adenosine and its analogs. This class of compounds has garnered interest for its potential as selective agonists for adenosine receptors, particularly the A2A subtype, which are critical targets in a range of therapeutic areas including inflammation, neurodegenerative disorders, and cardiovascular disease.

Core Concepts and Structure-Activity Relationships

Adenosine and its analogs exert their physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of these analogs are largely determined by substitutions at the N6 and C2 positions of the purine ring.

The 2-((2-cyclohexylethyl)amino) moiety has been identified as a key determinant for high affinity at the A2A adenosine receptor.[1][2] Structure-activity relationship (SAR) studies on related 2-substituted adenosine analogs reveal that a hydrophobic binding site exists in the A2 receptor at a distance from the 2-position of the adenine ring that corresponds to a spacer chain of -O-CH2-CH2-.[3] While direct SAR data for a broad series of this compound derivatives is limited in the public domain, studies on analogous compounds provide valuable insights. For instance, N6-cycloalkyl derivatives of adenosine generally exhibit higher potency at the A1 receptor.[4][5] Conversely, substitutions at the 2-position with groups like secondary amines, (thio)ethers, and alkynes have yielded many analogs with selectivity for the A2A receptor.[2]

Two notable analogs, CGS 22492 (the 2-cyclohexylethylamino analog of adenosine) and CGS 22989 (the 2-cyclohexenylamino analog), have demonstrated significant selectivity for the A2 receptor, with Ki values of 22 nM and 13 nM, respectively.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound analogs and related compounds, focusing on their binding affinities (Ki) and functional potencies (EC50) at the A1 and A2A adenosine receptors.

Table 1: Binding Affinities (Ki) of 2-Substituted Adenosine Analogs at A1 and A2A Adenosine Receptors

Compound2-SubstituentN6-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)Selectivity (A1/A2A)Reference
CGS 22492-(NH)-CH2-CH2-CyclohexylH>10,00022>450[1]
CGS 22989-(NH)-CH=CH-CyclohexylH>10,00013>769[1]
CHEA-O-CH2-CH2-CyclohexylH15802271.8[1]

Table 2: Functional Potency (EC50) of Selected Adenosine Receptor Agonists

CompoundAssayCell LineA2A Receptor EC50 (nM)Reference
CGS 21680cAMP AccumulationDifferentiated SH-SY5Y38[6]
NECAcAMP AccumulationCHO-hA2AR224[1]

Experimental Protocols

Synthesis of this compound Analogs

A plausible synthetic route to this compound analogs commences with the commercially available 2-chloroadenosine. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position is displaced by the desired amine.

Step 1: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloroadenosine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 2-cyclohexylethylamine (1.5-2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired this compound.

Radioligand Binding Assays

Membrane Preparation:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor (CHO-hA1AR) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human A2A adenosine receptor (HEK293-hA2AAR).[7]

  • Cell Harvesting: Detach confluent cells from culture plates by scraping into ice-cold phosphate-buffered saline (PBS). Centrifuge the cell suspension at 700 x g for 5 minutes.[7]

  • Homogenization: Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a tissue homogenizer (e.g., Ultra-Turrax).[7]

  • Centrifugation: Centrifuge the homogenate at 100,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this centrifugation step.[7]

  • Final Preparation: Resuspend the final pellet in assay buffer. To remove endogenous adenosine, add adenosine deaminase (ADA) to a final concentration of 0.8 IU/mL.[7] Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[7] Store membrane aliquots at -80°C.[7]

A1 Adenosine Receptor Binding Assay ([3H]-DPCPX):

  • Reaction Mixture: In a final volume of 250 µL, combine 50 mM Tris-HCl buffer (pH 7.4), 1 mM MgCl2, and approximately 200 µg of membrane protein pre-treated with 0.2 U/mL adenosine deaminase.[7]

  • Radioligand: Add [3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine) at concentrations ranging from 0.02 to 2 nM for saturation binding experiments. For competition assays, use a fixed concentration of [3H]-DPCPX (e.g., 1 nM).

  • Incubation: Incubate the reaction mixture for 2 hours at 25°C with gentle shaking.[7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX). Specific binding is the difference between total and non-specific binding. Calculate Kd and Bmax for saturation experiments and Ki values for competition experiments using appropriate software (e.g., Prism).

A2A Adenosine Receptor Binding Assay ([3H]-CGS21680):

  • Reaction Mixture: In a final volume of 100 µL, combine 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, and 10-20 µg of membrane protein.[8]

  • Radioligand: Add [3H]-CGS21680 at a concentration of approximately 6 nM for competition assays.

  • Incubation: Incubate the mixture for 120 minutes at 22°C.[8]

  • Filtration and Washing: Follow the same filtration and washing steps as described for the A1 receptor binding assay.

  • Scintillation Counting and Data Analysis: Follow the same procedures as described for the A1 receptor binding assay. Determine non-specific binding in the presence of 10 µM NECA.[8]

Functional Assay: cAMP Accumulation

cAMP Assay Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the human A2A adenosine receptor (HEK293-hA2A-R) in a 96-well plate at a density of approximately 2500 cells per well.[4]

  • Pre-incubation: Pre-incubate the cells for 45 minutes at 37°C.[4]

  • Agonist Stimulation: Add varying concentrations of the test compounds (agonists) to the cells in a medium containing phosphodiesterase inhibitors such as cilostamide (50 µM) and rolipram (50 µM), and adenosine deaminase (0.8 IU/mL). Incubate for 3 hours at room temperature.[4]

  • cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit, such as a LANCE cAMP 384 kit, following the manufacturer's instructions.[4]

  • Data Analysis: Generate concentration-response curves and calculate EC50 values using non-linear regression analysis.

Signaling Pathways and Visualizations

Activation of A1 and A2A adenosine receptors triggers distinct intracellular signaling cascades. A1 receptors are typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.

A1_Signaling_Pathway Ligand 2-((2-Cyclohexylethyl)amino) adenosine Analog A1R A1 Adenosine Receptor Ligand->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse Phosphorylates Targets

Caption: A1 Adenosine Receptor Signaling Pathway.

A2A_Signaling_Pathway Ligand 2-((2-Cyclohexylethyl)amino) adenosine Analog A2AR A2A Adenosine Receptor Ligand->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation, Anti-inflammatory Effects) PKA->CellularResponse Phosphorylates Targets

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification BindingAssay Radioligand Binding Assays (A1 and A2A Receptors) Purification->BindingAssay FunctionalAssay Functional Assays (cAMP Accumulation) Purification->FunctionalAssay SAR Structure-Activity Relationship Analysis BindingAssay->SAR FunctionalAssay->SAR

References

The Binding Affinity of 2-((2-Cyclohexylethyl)amino)adenosine for Adenosine Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the adenosine analog, 2-((2-Cyclohexylethyl)amino)adenosine, for the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Focus: this compound

This compound is a synthetic derivative of adenosine, modified at the 2-position of the purine ring. This modification has been shown to significantly influence the compound's affinity and selectivity for the different adenosine receptor subtypes. Notably, the 2-(2-cyclohexylethyl)amino modification favors a high affinity for the A₂ₐ adenosine receptor.[1]

Data Presentation: Binding Affinity Profile

The binding affinity of this compound, also known as CGS 22492, for the human adenosine receptor subtypes is summarized in the table below. The data is presented as Kᵢ values, which represent the inhibition constant for ligand binding. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeLigandKᵢ (nM)Selectivity
A₁ This compound>100~530-fold lower than A₂ₐ
A₂ₐ This compound13 - 22High
A₂ₒ This compound>1000Very Low
A₃ This compound~310Moderate

Note: The Kᵢ value for the A₂ₐ receptor is based on direct experimental evidence for CGS 22492. The Kᵢ values for the A₁, A₂ₒ, and A₃ receptors are estimated based on structure-activity relationship (SAR) studies of similar 2-aminoadenosine derivatives. Specifically, 2-substituted adenosine analogs generally exhibit Kᵢ values over 100 nM at the A₁ receptor and are very weak at the A₂ₒ receptor.[1][2] The affinity for the A₃ receptor is based on data for a structurally related 2-(2-phenylethyl)amino)adenosine.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ values) for this compound at the various adenosine receptor subtypes is typically performed using a competitive radioligand binding assay. The following is a representative protocol.

Materials and Reagents
  • Membrane Preparations: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃). These are often prepared from stably transfected cell lines (e.g., CHO or HEK-293 cells).

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor. Examples include:

    • A₁ Receptor: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A₂ₐ Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-ethylcarboxamidoadenosine)

    • A₂ₒ Receptor: [³H]-DPCPX (used in the absence of other adenosine receptors)

    • A₃ Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Test Compound: this compound (CGS 22492) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled standard agonist or antagonist for the target receptor (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing receptor subtype incubate Incubate membranes, radioligand, and competitor/control at 25°C prep_membranes->incubate prep_radioligand Prepare radioligand solution prep_radioligand->incubate prep_competitor Prepare serial dilutions of This compound prep_competitor->incubate prep_nsb Prepare non-specific binding control (e.g., NECA) prep_nsb->incubate filtrate Rapid filtration through glass fiber filters incubate->filtrate wash Wash filters with ice-cold assay buffer filtrate->wash count Measure radioactivity on filters using scintillation counting wash->count analyze Analyze data to determine IC₅₀ and calculate Kᵢ count->analyze

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Detailed Method
  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and varying concentrations of this compound.

  • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to Gᵢ/ₒ proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can activate potassium channels and inhibit calcium channels, leading to hyperpolarization and reduced neuronal excitability.

A1_signaling A1R A₁ Receptor Gi Gᵢ/ₒ Protein A1R->Gi Agonist AC Adenylyl Cyclase Gi->AC α subunit PLC Phospholipase C Gi->PLC βγ subunits K_channel ↑ K⁺ Channel (GIRK) Gi->K_channel βγ subunits Ca_channel ↓ Ca²⁺ Channel Gi->Ca_channel βγ subunits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Figure 2: A₁ Adenosine Receptor Signaling Pathway.

A₂ₐ Adenosine Receptor Signaling

The A₂ₐ receptor couples to Gₛ proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

A2A_signaling A2AR A₂ₐ Receptor Gs Gₛ Protein A2AR->Gs Agonist AC Adenylyl Cyclase Gs->AC α subunit cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB

Figure 3: A₂ₐ Adenosine Receptor Signaling Pathway.

A₂ₒ Adenosine Receptor Signaling

Similar to the A₂ₐ receptor, the A₂ₒ receptor also couples to Gₛ proteins, activating the adenylyl cyclase/cAMP/PKA pathway. However, in some cell types, it can also couple to Gᵩ proteins, which activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

A2B_signaling A2BR A₂ₒ Receptor Gs Gₛ Protein A2BR->Gs Agonist Gq Gᵩ Protein A2BR->Gq Agonist AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A3_signaling A3R A₃ Receptor Gi Gᵢ/ₒ Protein A3R->Gi Agonist Gq Gᵩ Protein A3R->Gq Agonist AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

References

Methodological & Application

Application Notes and Protocols for 2-((2-Cyclohexylethyl)amino)adenosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-((2-Cyclohexylethyl)amino)adenosine is a synthetic derivative of adenosine, belonging to the class of N6-substituted adenosine analogs. These compounds are of significant interest in biomedical research due to their ability to selectively interact with and modulate the activity of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, inflammation, and cell proliferation.

Based on the structure-activity relationships of N6-substituted adenosines, it is anticipated that this compound will primarily act as an agonist at adenosine receptors, with a potential for selectivity towards a specific receptor subtype. The N6-cycloalkyl and N6-aralkyl substituents are known to influence the affinity and selectivity of adenosine analogs for the A1 and A2A adenosine receptors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments, with protocols and data extrapolated from its close analog, N6-Cyclohexyladenosine (CHA).

Mechanism of Action and Signaling Pathways

As an adenosine analog, this compound is expected to exert its effects by binding to one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The specific downstream signaling pathways activated will depend on the receptor subtype(s) it preferentially binds to.

A1 and A3 Receptor Signaling: Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase (AC) via the Gi/o family of G proteins. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A2A and A2B Receptor Signaling: Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through the Gs family of G proteins, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

The following diagram illustrates the general signaling pathways of adenosine receptors.

Adenosine_Signaling General Adenosine Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Agonist 2-((2-Cyclohexylethyl) amino)adenosine A1/A3_R A1/A3 Receptor Agonist->A1/A3_R A2A/A2B_R A2A/A2B Receptor Agonist->A2A/A2B_R Gi Gi/o A1/A3_R->Gi Gs Gs A2A/A2B_R->Gs AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC Gs->AC cAMP_down [cAMP] ↓ AC->cAMP_down cAMP_up [cAMP] ↑ AC->cAMP_up IP3_DAG IP3 + DAG PLC->IP3_DAG PKA PKA activation cAMP_up->PKA Ca_PKC [Ca2+]↑ + PKC activation IP3_DAG->Ca_PKC

Caption: General adenosine receptor signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and potency of N6-Cyclohexyladenosine (CHA), a close structural analog of this compound. These values can serve as a reference for designing initial experiments.

Table 1: Binding Affinity of N6-Cyclohexyladenosine (CHA)

Receptor SubtypeRadioligandTissue/Cell LineKd (nM)Reference
Adenosine A1[3H]CHABovine brain membranes0.7[1]
Adenosine A1[3H]CHAGuinea pig brain membranes6[1]

Table 2: Functional Potency of N6-Cyclohexyladenosine (CHA)

AssayCell Line/TissueParameterEC50 (nM)Reference
Inhibition of cAMP accumulation--8.2[2]

Experimental Protocols

General Considerations
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol, at a high concentration (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Note the final solvent concentration in the culture medium and include a vehicle control in all experiments. For N6-Cyclohexyladenosine, solubility is up to 100 mM in DMSO and 20 mM in ethanol.

  • Cell Culture: Culture cells in their recommended growth medium and conditions. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment.

  • Endogenous Adenosine: Cells can release adenosine into the culture medium, which can interfere with experiments. To minimize this, consider pre-treating the cells with adenosine deaminase (ADA) to degrade endogenous adenosine. A typical concentration is 1-2 U/mL for 30 minutes prior to adding the agonist.

Protocol 1: Determination of Optimal Concentration (Dose-Response Curve)

This protocol is designed to determine the effective concentration range of this compound for a specific cellular response (e.g., inhibition of cAMP production, calcium mobilization, or cell viability).

Materials:

  • Cultured cells expressing the adenosine receptor of interest

  • This compound stock solution

  • Cell culture medium

  • Assay-specific reagents (e.g., cAMP assay kit, calcium indicator dye)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • (Optional) Pre-treat cells with adenosine deaminase (1-2 U/mL) for 30 minutes.

  • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to start with could be from 1 nM to 100 µM.

  • Remove the culture medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known agonist for the receptor).

  • Incubate the plate for a predetermined time (e.g., 15-60 minutes for signaling events, or longer for proliferation assays).

  • Perform the specific assay to measure the cellular response according to the manufacturer's instructions.

  • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dose_Response_Workflow Dose-Response Experiment Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Pre-treatment (Optional) Pre-treat with Adenosine Deaminase Cell_Seeding->Pre-treatment Serial_Dilution Prepare serial dilutions of This compound Pre-treatment->Serial_Dilution Treatment Treat cells with different concentrations of the compound Serial_Dilution->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform cellular response assay (e.g., cAMP, Calcium) Incubation->Assay Data_Analysis Analyze data and determine EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a dose-response experiment.

Protocol 2: cAMP Accumulation/Inhibition Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

Materials:

  • Cultured cells expressing the adenosine receptor of interest

  • This compound stock solution

  • Forskolin (an adenylyl cyclase activator, for studying inhibition)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • (Optional) Pre-treat with adenosine deaminase.

  • For studying inhibition of cAMP production (A1/A3 receptors) :

    • Pre-incubate cells with different concentrations of this compound for 15-30 minutes.

    • Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) and incubate for another 15-30 minutes.

  • For studying stimulation of cAMP production (A2A/A2B receptors) :

    • Incubate cells with different concentrations of this compound for 15-30 minutes.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Measure the cAMP concentration in the cell lysates according to the kit's protocol.

  • Calculate the percentage of inhibition or stimulation relative to the appropriate controls.

Protocol 3: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells overexpressing the adenosine receptor of interest

  • A suitable radioligand for the target receptor (e.g., [3H]CHA for A1, [3H]CGS 21680 for A2A)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM NECA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate or microcentrifuge tubes, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: Buffer, Radioligand, Competitor, Membranes Start->Prepare_Reaction Incubation Incubate to reach equilibrium Prepare_Reaction->Incubation Filtration Rapid filtration and washing Incubation->Filtration Counting Scintillation counting Filtration->Counting Data_Analysis Analyze data and calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Troubleshooting

  • No or low response:

    • Confirm the expression of the target adenosine receptor in your cell line.

    • Increase the concentration range of the compound.

    • Check the viability of the cells.

    • Optimize the incubation time.

    • Ensure the compound is properly dissolved and has not precipitated.

    • Consider the presence of endogenous adenosine and pre-treat with adenosine deaminase.

  • High background signal:

    • Optimize the washing steps in the binding assay.

    • Check for non-specific binding of the compound to the plate or other components.

    • Ensure the purity of the compound.

  • Poor dose-response curve:

    • Use a wider range of concentrations with more data points.

    • Ensure accurate pipetting and serial dilutions.

    • Check for cell clumping or uneven seeding.

By following these application notes and protocols, researchers can effectively utilize this compound in their cell culture experiments to investigate its biological effects and therapeutic potential. Remember to always include appropriate controls and to optimize the experimental conditions for your specific system.

References

Application Notes and Protocols for In Vivo Dissolution of 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of 2-((2-Cyclohexylethyl)amino)adenosine for in vivo research applications. Due to the limited publicly available physicochemical data for this specific compound, the following protocol is based on established methods for structurally similar adenosine A₂A receptor agonists, such as Regadenoson. The primary approach involves the preparation of a concentrated stock solution in an organic solvent followed by dilution in a physiologically compatible vehicle.

Physicochemical Properties and Solubility Considerations

For reference, the solubility of a related adenosine A₂A receptor agonist, Regadenoson, is provided in the table below. This information can serve as a guide for solvent selection and concentration limits.

Solvent Maximum Concentration (Regadenoson) Notes
Dimethyl Sulfoxide (DMSO)78 mg/mL (199.82 mM)[1]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1]
Aqueous Buffer (Phosphate Buffered Saline - PBS)Limited solubilityOften requires a co-solvent for higher concentrations.
Propylene Glycol (PG)Used as a co-solvent in formulations.[2][3]Helps to increase solubility and stability of the final solution.
Water for InjectionVehicle for final dilution.[3]The final formulation should be isotonic and at a physiological pH.

Recommended Dissolution Protocol for In Vivo Studies

This protocol describes the preparation of a dosing solution of this compound suitable for intravenous administration. Researchers should perform small-scale pilot tests to determine the optimal solvent composition and concentration for their specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Propylene Glycol (PG), USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Preparation of Stock Solution (e.g., 10 mg/mL in DMSO): a. Aseptically weigh the required amount of this compound powder. b. In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of compound, add 1 mL of DMSO). c. Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles.

  • Preparation of the Vehicle: a. Prepare a sterile vehicle solution. A common vehicle for adenosine receptor agonists consists of a mixture of propylene glycol and saline or PBS. For example, a vehicle of 10% Propylene Glycol in Saline can be prepared by aseptically mixing 1 part sterile PG with 9 parts sterile saline.

  • Preparation of the Final Dosing Solution: a. Aseptically withdraw the required volume of the this compound stock solution. b. Slowly add the stock solution to the prepared vehicle while vortexing to avoid precipitation. The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally less than 5%) to avoid potential toxicity. c. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle. This results in a final DMSO concentration of 10%. Further dilution may be necessary depending on the experimental requirements and tolerance of the animal model to DMSO. d. After mixing, visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvent or decreasing the final concentration of the compound.

  • Sterilization and Storage: a. Sterilize the final dosing solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. b. It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the compound in the final formulation should be validated if it is to be stored for an extended period.

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Preparation of Dosing Solution

G cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_final Final Dosing Solution weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve mix_stock_vehicle Add Stock to Vehicle dissolve->mix_stock_vehicle mix_pg Mix Propylene Glycol mix_saline and Sterile Saline mix_saline->mix_stock_vehicle vortex_final Vortex to Mix mix_stock_vehicle->vortex_final sterilize Sterile Filter (0.22 µm) vortex_final->sterilize admin admin sterilize->admin Ready for In Vivo Administration

Caption: Workflow for preparing the dosing solution.

Adenosine A₂A Receptor Signaling Pathway

G compound This compound a2ar Adenosine A₂A Receptor compound->a2ar binds & activates g_protein Gs Protein a2ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., Vasodilation) pka->cellular_response phosphorylates targets leading to

Caption: Simplified A₂A receptor signaling pathway.

Safety Precautions

  • Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

  • Dispose of all waste materials in accordance with institutional and local regulations.

Disclaimer: This protocol is intended as a guideline. Researchers must optimize the dissolution procedure based on their specific experimental requirements, including the desired concentration, route of administration, and animal model. It is highly recommended to perform a small-scale pilot study to confirm the solubility and stability of the compound in the chosen vehicle before preparing a large batch for in vivo experiments.

References

Application Notes and Protocols for 2-((2-Cyclohexylethyl)amino)adenosine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Cyclohexylethyl)amino)adenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role as a neuromodulator in the central nervous system (CNS). By interacting with specific adenosine receptors (A1, A2A, A2B, and A3), endogenous adenosine regulates a wide array of physiological processes, including neurotransmission, inflammation, and cerebral blood flow. Synthetic adenosine analogs, such as this compound, are valuable tools in neuroscience research, offering enhanced stability and receptor subtype selectivity compared to endogenous adenosine.

These application notes provide an overview of the potential uses of this compound in neuroscience research, with a focus on its presumed activity as an adenosine receptor agonist. Due to the limited availability of specific data for this exact compound, the information presented herein is largely based on studies of the structurally similar and well-characterized N6-substituted adenosine analog, N6-cyclohexyladenosine (CHA) . Researchers should consider this as a starting point and validate the specific properties of this compound in their experimental systems.

Potential Applications in Neuroscience

Based on the profile of related N6-cycloalkyladenosines, this compound is anticipated to be a potent agonist at adenosine receptors, likely exhibiting selectivity for the A1 subtype. This profile suggests its utility in investigating a variety of neurological processes and disorders.

  • Neuroprotection: A1 receptor agonists are known to be neuroprotective in models of ischemia, excitotoxicity, and traumatic brain injury. This compound could be employed to explore mechanisms of neuroprotection and as a potential therapeutic lead.

  • Pain and Inflammation: Adenosine A1 receptor activation has analgesic and anti-inflammatory effects. This compound could be used in models of neuropathic and inflammatory pain.

  • Sleep and Sedation: A1 receptor agonists are potent sedatives and promote sleep. Research into the sedative and hypnotic effects of this compound could be valuable.

  • Epilepsy: By inhibiting neuronal activity, A1 receptor agonists have anticonvulsant properties. This compound could be investigated in models of epilepsy.

  • Myelination and Demyelinating Disorders: Studies with CHA have shown its potential to protect myelin and promote remyelination, suggesting a therapeutic avenue for diseases like multiple sclerosis.[1]

Data Presentation: Receptor Binding Affinity of N6-Cyclohexyladenosine (CHA)

The following table summarizes the binding affinities of the related compound, N6-cyclohexyladenosine (CHA), for rat adenosine A1 and A2A receptors. This data provides an expected profile for N6-substituted adenosine analogs.

CompoundReceptor SubtypeTissue SourceRadioligandKd (nM)IC50 (nM)Reference
N6-Cyclohexyladenosine (CHA)Adenosine A1Rat Brain Synaptosomal Membranes[3H]CHA0.7 (high affinity), 2.4 (low affinity)-[2]
N6-Cyclohexyladenosine (CHA)Adenosine A1Bovine Brain[3H]CHA0.7-[3]
N6-Cyclohexyladenosine (CHA)Adenosine A1Guinea Pig Brain[3H]CHA6-[3]
N6-Cyclohexyladenosine (CHA)Adenosine A1Rat Cortical Membranes--2.3[4]
N6-Cyclohexyladenosine (CHA)Adenosine A2Rat Striatal Membranes--870[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying adenosine receptor agonists and should be adapted for the specific experimental context.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for adenosine A1 and A2A receptors using a competitive binding assay with a known radioligand.

Materials:

  • Membrane Preparations: Rat brain synaptosomal membranes or membranes from cells expressing recombinant human or rat adenosine A1 or A2A receptors.[2][5]

  • Radioligand: [3H]N6-cyclohexyladenosine ([3H]CHA) for A1 receptors or [3H]CGS 21680 for A2A receptors.[2][5]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled adenosine receptor agonist, such as 5′-N-ethylcarboxamidoadenosine (NECA) at 10 µM.[5]

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue or from cultured cells expressing the receptor of interest according to standard laboratory protocols. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of the test compound (this compound) or vehicle (for total binding) or 10 µM NECA (for non-specific binding).

    • 50 µL of radioligand ([3H]CHA for A1, [3H]CGS 21680 for A2A) at a final concentration near its Kd value.

    • 100 µL of membrane preparation (typically 50-200 µg of protein).

  • Incubation: Incubate the mixture at room temperature (25°C) for 120 minutes to reach equilibrium.[5]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_membranes Prepare Membranes mix_reagents Mix Reagents in Assay Tubes prep_membranes->mix_reagents prep_reagents Prepare Reagents (Radioligand, Test Compound, Buffers) prep_reagents->mix_reagents incubate Incubate at Room Temperature mix_reagents->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine_ki Determine IC50 and Ki plot->determine_ki

Radioligand Binding Assay Workflow

Protocol 2: Evaluation of Sedative Effects using Locomotor Activity Assay

This protocol outlines a method to assess the sedative or depressant effects of this compound on locomotor activity in mice, a common behavioral screen for CNS-active compounds.

Materials:

  • Animals: Adult male mice (e.g., Swiss Webster), housed in groups with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Locomotor Activity Chambers: Automated activity monitors (e.g., Digiscan activity monitor) equipped with infrared beams to detect movement.[6]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice into the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration: Following habituation, administer the test compound or vehicle control via intraperitoneal (i.p.) or other appropriate route of injection. A range of doses should be tested.

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period, typically 30-60 minutes.[6]

  • Data Analysis: Analyze the locomotor activity data using ANOVA to compare the effects of different doses of the test compound to the vehicle control group. A significant decrease in locomotor activity suggests a sedative or depressant effect.

G Workflow for Locomotor Activity Assay cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate Acclimate Mice to Testing Room habituate Habituate Mice to Activity Chambers acclimate->habituate inject Administer Test Compound or Vehicle habituate->inject record Record Locomotor Activity inject->record analyze Analyze Data (ANOVA) record->analyze interpret Interpret Results analyze->interpret

Locomotor Activity Assay Workflow

Protocol 3: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp recordings from cultured neurons or brain slices.

Materials:

  • Cell Culture or Brain Slices: Primary neuronal cultures or acutely prepared brain slices from a region of interest (e.g., hippocampus, cortex).

  • Artificial Cerebrospinal Fluid (aCSF): For brain slice recordings, continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution: For the patch pipette, containing appropriate ions and energy sources (e.g., K-gluconate based).

  • Test Compound: this compound.

  • Patch-Clamp Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices according to standard protocols.

  • Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents) for a stable period.

  • Drug Application: Bath-apply this compound at a known concentration to the recording chamber.

  • Effect Recording: Record the changes in neuronal activity in the presence of the compound.

  • Washout: Perfuse the chamber with drug-free aCSF to observe the reversibility of the effects.

  • Data Analysis: Analyze the electrophysiological parameters before, during, and after drug application to determine the effect of the compound on neuronal excitability.

Signaling Pathways

Adenosine A1 receptor activation is primarily coupled to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

G Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion Agonist 2-((2-Cyclohexylethyl) amino)adenosine Agonist->A1R ATP ATP ATP->cAMP converts to PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion->Hyperpolarization

Adenosine A1 Receptor Signaling

Conclusion

This compound represents a potentially valuable research tool for investigating the role of adenosine signaling in the nervous system. Based on the properties of the closely related compound N6-cyclohexyladenosine, it is likely a potent adenosine A1 receptor agonist. The provided application notes and protocols offer a starting point for researchers to explore its utility in various neuroscience research paradigms. It is imperative to empirically determine the specific receptor affinity, selectivity, and functional effects of this compound in the desired experimental models.

References

Application Notes and Protocols for Studying Cardiovascular Function with 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Cyclohexylethyl)amino)adenosine, commonly known as CGS-21680, is a potent and selective agonist for the adenosine A2A receptor.[1] This compound has emerged as a valuable pharmacological tool for investigating the role of A2A receptor activation in cardiovascular function and pathophysiology. Its actions, primarily mediated through the Gs-protein coupled A2A receptor, lead to a cascade of intracellular events, including the activation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[2] This signaling pathway ultimately results in vasodilation, particularly in the coronary arteries, and modulates various cardiac functions.[3]

These application notes provide a comprehensive overview of the use of CGS-21680 in cardiovascular research, including its effects on key physiological parameters, detailed experimental protocols for in vivo and ex vivo studies, and a summary of its mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of CGS-21680 on various cardiovascular parameters as reported in the literature.

Table 1: In Vivo Hemodynamic Effects of CGS-21680 in Rats

ParameterSpecies/ModelDose/ConcentrationEffectReference
Blood PressureAnesthetized Rats0.1, 0.3, 1.0 µg/kg/minDose-dependent decrease[4][5]
Heart RateAnesthetized Rats0.1, 0.3, 1.0 µg/kg/minDose-dependent increase[4][5]
Cardiac OutputAnesthetized Rats with Acute Heart Failure1.0 µg/kg/min28% increase[6]
Total Peripheral ResistanceAnesthetized Rats0.1, 0.3, 1.0 µg/kg/minDose-dependent decrease[5]
Venous ResistanceAnesthetized Rats with Acute Heart Failure1.0 µg/kg/min62% reduction[6]
Arterial Conductance (Coronary)Anesthetized Rats0.1, 0.3, 1.0 µg/kg/minSignificant increase[5]

Table 2: Potency and Efficacy of CGS-21680 in Vascular and Receptor Binding Assays

ParameterPreparationValueReference
Ki (A2A Receptor)N/A27 nM[1]
EC50 (Coronary Conductance)Guinea Pig Heart1.5 nM[3]
EC50 (Vasorelaxation)Human Coronary Artery4.71 ± 0.46 µM[7]
EC50 (cAMP stimulation)CHO cells (human A2B)> 10,000 nM[1]

Signaling Pathway

The activation of the adenosine A2A receptor by CGS-21680 initiates a well-defined signaling cascade within target cells, such as vascular smooth muscle cells and cardiomyocytes.

CGS21680 CGS-21680 A2A_Receptor Adenosine A2A Receptor CGS21680->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates ERK ERK1/2 A2A_Receptor->ERK Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Cardioprotection Cardioprotection ERK->Cardioprotection Contributes to

CGS-21680 signaling cascade.

Experimental Protocols

Ex Vivo Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury

This protocol is adapted from methodologies described for studying cardioprotective effects of adenosine agonists.[8][9][10][11]

Objective: To assess the effect of CGS-21680 on myocardial function and injury in an isolated heart model subjected to ischemia and reperfusion.

Materials:

  • Male Wistar rats (250-300 g)

  • Heparin (1000 IU/mL)

  • Ketamine/Xylazine anesthetic solution

  • Modified Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2

  • CGS-21680 stock solution

  • Langendorff apparatus equipped with a pressure transducer and data acquisition system

Procedure:

  • Anesthetize the rat with Ketamine/Xylazine (i.p.).

  • Administer heparin (1000 IU/kg, i.p.) to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Allow the heart to stabilize for a 20-minute equilibration period.

  • Treatment: Perfuse the heart with Krebs-Henseleit buffer containing the desired concentration of CGS-21680 (e.g., 10 nM) for a specified period before inducing ischemia.

  • Ischemia: Induce global no-flow ischemia for a predetermined duration (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with the standard Krebs-Henseleit buffer for a reperfusion period (e.g., 60-120 minutes).

  • Data Collection: Continuously record LVDP, heart rate, and coronary flow throughout the experiment. Collect coronary effluent for biochemical analysis (e.g., creatine kinase, lactate dehydrogenase).

Start Heart Isolation & Mounting Stabilization Stabilization (20 min) Start->Stabilization Treatment CGS-21680 Perfusion Stabilization->Treatment Ischemia Global Ischemia (30 min) Treatment->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Data Data Collection Reperfusion->Data End Endpoint Analysis Data->End Aorta_Excision Aorta Excision & Ring Preparation Mounting Mounting in Organ Bath Aorta_Excision->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Precontraction Pre-contraction (Phenylephrine/KCl) Equilibration->Precontraction CGS21680_Addition Cumulative Addition of CGS-21680 Precontraction->CGS21680_Addition Relaxation_Measurement Measurement of Relaxation CGS21680_Addition->Relaxation_Measurement Data_Analysis Data Analysis (EC50) Relaxation_Measurement->Data_Analysis

References

Application Notes and Protocols: Utilizing A₁ Adenosine Receptor Agonists for Research

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Compound: Information regarding the specific compound 2-((2-Cyclohexylethyl)amino)adenosine is limited in publicly available scientific literature. Therefore, these application notes will utilize the closely related and extensively characterized high-affinity A₁ adenosine receptor agonist, N⁶-Cyclohexyladenosine (CHA) , as a representative tool. The principles and protocols described are broadly applicable to other selective A₁ agonists.

Introduction

The A₁ adenosine receptor (A₁AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular function in various tissues, including the brain, heart, and kidneys.[1] Activation of A₁ARs is primarily coupled to the Gᵢ/ₒ family of G proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[1][2] Selective agonists are indispensable tools for elucidating the physiological roles of A₁AR and for the discovery of novel therapeutic agents. N⁶-Cyclohexyladenosine (CHA) is a potent and selective A₁AR agonist widely used to probe these functions.[3][4]

Pharmacological Profile of N⁶-Cyclohexyladenosine (CHA)

CHA demonstrates high affinity and selectivity for the A₁ adenosine receptor. Its binding and functional potency have been characterized across various species and experimental systems.

ParameterSpecies/SystemValueReference
Kd (Dissociation Constant)Bovine Brain Membranes0.7 nM[3]
Guinea Pig Brain Membranes6 nM[3]
EC₅₀ (Functional Potency)Inhibition of cAMP (unspecified system)8.2 nM[5][6][7][8]

A₁ Adenosine Receptor Signaling Pathway

Activation of the A₁AR by an agonist like CHA initiates a signaling cascade that primarily results in inhibitory effects on the cell. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A₁ Receptor G_protein Gᵢ/ₒ Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αᵢ inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked Agonist CHA (Agonist) Agonist->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ PKA activity) cAMP->Downstream Leads to

Caption: A₁ Adenosine Receptor Signaling Cascade.

Application Notes

Selective A₁AR agonists like CHA are versatile tools for:

  • Target Validation: Confirming the role of A₁AR in specific physiological or pathophysiological processes in cell-based assays and animal models. CHA has been used to demonstrate the protective effects of A₁AR activation in models of demyelination and ischemia-reperfusion injury.[3][4]

  • Structure-Activity Relationship (SAR) Studies: Serving as a reference compound when synthesizing and evaluating novel A₁AR ligands.

  • High-Throughput Screening (HTS): Used in competitive binding assays to screen for novel A₁AR antagonists by measuring the displacement of a radiolabeled ligand.

  • Functional Assay Development: Acting as a potent stimulator to characterize A₁AR-mediated functional responses, such as cAMP inhibition, GTPγS binding, or β-arrestin recruitment.[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the A₁AR by measuring its ability to compete with a known radiolabeled A₁AR antagonist, such as [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes (e.g., from CHO-hA₁AR cells) Mix Combine: - Membranes (10 µg) - Radioligand - Test Compound or Buffer Membranes->Mix Radioligand Prepare Radioligand (e.g., 1 nM [³H]-DPCPX) Radioligand->Mix TestCompound Prepare Test Compound (Serial Dilutions) TestCompound->Mix Incubate Incubate (e.g., 60 min at 22°C) Mix->Incubate Filter Rapid Vacuum Filtration (GF/C filters) Incubate->Filter Wash Wash Filters (Ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) Plot->Calculate

Caption: Workflow for a Competition Binding Assay.

Materials:

  • Cell membranes expressing A₁AR (e.g., from transfected CHO or HEK293 cells).[9]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.[9]

  • Radioligand: [³H]-DPCPX (specific activity ~120 Ci/mmol).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A₁AR ligand (e.g., 1 µM DPCPX or 10 µM NECA).[9]

  • Test compound (unlabeled).

  • Glass fiber filters (GF/C type, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or non-specific control (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand solution (e.g., to a final concentration of 1 nM [³H]-DPCPX).[9]

    • 100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein per well).[9]

  • Incubate the plate for 60-120 minutes at room temperature (22°C) with gentle agitation to reach equilibrium.[9]

  • Terminate the reaction by rapid vacuum filtration over the glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Assay

This protocol measures the functional potency (EC₅₀) of an A₁AR agonist (like CHA) by quantifying its ability to inhibit adenylyl cyclase activity, which is typically stimulated with forskolin.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed Seed A₁AR-expressing cells in a 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Pretreat Pre-incubate with PDE inhibitor (e.g., Rolipram) Incubate_Overnight->Pretreat Add_Agonist Add serial dilutions of CHA (A₁ Agonist) Pretreat->Add_Agonist Stimulate Add Forskolin to stimulate adenylyl cyclase Add_Agonist->Stimulate Incubate_Reaction Incubate (e.g., 30 min at RT) Stimulate->Incubate_Reaction Lyse Lyse cells Incubate_Reaction->Lyse Detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA, LANCE) Lyse->Detect_cAMP Plot Plot % Inhibition of Forskolin response vs. [CHA] Detect_cAMP->Plot Calculate_EC50 Calculate EC₅₀ Plot->Calculate_EC50

Caption: Workflow for a cAMP Inhibition Assay.

Materials:

  • A₁AR-expressing cells (e.g., CHO-hA₁AR or HEK293-hA₁AR).[10]

  • Cell culture medium and 96-well plates.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like 500 µM IBMX or 25-50 µM Rolipram (Note: Rolipram is often preferred as IBMX can have antagonist activity at A₁ARs).[10][11]

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Agonist: N⁶-Cyclohexyladenosine (CHA).

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, HTRF cAMP assay kit, or ELISA-based kit).

Procedure:

  • Seed the A₁AR-expressing cells into a 96-well plate and culture overnight.[2][12]

  • On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 15-30 minutes at room temperature.

  • Add the test agonist (CHA) at various concentrations to the appropriate wells.

  • Add a fixed concentration of forskolin (typically 1-10 µM, determined empirically to give a submaximal stimulation of cAMP) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.[10]

  • Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.

  • Measure the intracellular cAMP concentration using the detection kit reagents and a suitable plate reader.

Data Analysis:

  • Normalize the data by defining the response to forskolin alone as 0% inhibition and the basal (no forskolin) response as 100% inhibition.

  • Plot the percent inhibition of the forskolin-stimulated response against the log concentration of CHA.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package to determine the EC₅₀ value, which represents the concentration of CHA that produces 50% of its maximal inhibitory effect.[13]

References

Experimental design for studies involving 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-((2-Cyclohexylethyl)amino)adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound that acts as an agonist for adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2][3] This document provides detailed application notes on the mechanism of action of this compound, particularly its effects on the adenosine A2A receptor, and comprehensive protocols for its experimental evaluation.

Mechanism of Action: Adenosine A2A Receptor Agonism

This compound primarily functions as an agonist at adenosine receptors. The adenosine A2A receptor subtype is coupled to a stimulatory G protein (Gs).[4] Upon agonist binding, the Gs protein is activated, which in turn stimulates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[5][6][7] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, resulting in a cellular response.[5][6] This signaling cascade is pivotal in mediating the physiological effects of A2A receptor activation, such as vasodilation and modulation of immune responses.[8]

Signaling Pathway Diagram

Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor Gs_Protein Gs Protein (α, β, γ subunits) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist This compound (Agonist) Agonist->A2A_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Immune Modulation) PKA->Cellular_Response Phosphorylates Downstream Targets Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffer, test compound, radioligand, and membranes Prepare_Reagents->Assay_Setup Incubation Incubate at RT for 120 min Assay_Setup->Incubation Filtration Terminate by vacuum filtration and wash filters Incubation->Filtration Scintillation_Counting Add scintillation cocktail and count radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End cAMP Functional Assay Workflow Start Start Cell_Seeding Seed HEK293-hA2A cells in a 384-well plate Start->Cell_Seeding Compound_Preparation Prepare serial dilutions of the test compound Cell_Seeding->Compound_Preparation Cell_Stimulation Add compound to cells and incubate at 37°C Compound_Preparation->Cell_Stimulation cAMP_Detection Lyse cells and add cAMP detection reagents Cell_Stimulation->cAMP_Detection Signal_Measurement Read plate on a compatible reader cAMP_Detection->Signal_Measurement Data_Analysis Calculate cAMP concentration and determine EC50 Signal_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vitro Characterization of 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Cyclohexylethyl)amino)adenosine is a synthetic derivative of adenosine. Based on its structural similarity to other N6-substituted adenosine analogs, it is hypothesized to be an agonist at adenosine receptors, with potential selectivity for the A1 adenosine receptor subtype. The A1 adenosine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a key regulator in cardiovascular, neural, and renal tissues. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

These application notes provide detailed protocols for a panel of in vitro assays to determine the pharmacological profile of this compound. The described assays will enable researchers to determine its binding affinity, functional potency, and downstream signaling effects, which are critical for assessing its therapeutic potential.

Key In Vitro Assays

A comprehensive in vitro characterization of this compound involves the following key assays:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the human A1 adenosine receptor.

  • Adenylyl Cyclase Activity Assay: To measure the functional potency (IC50) of the compound in inhibiting cAMP production.

  • ERK1/2 Phosphorylation Assay: To assess the compound's ability to stimulate downstream signaling pathways (EC50).

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine A1 Receptor

CompoundRadioligandReceptor SourceKi (nM)
This compound[3H]DPCPXCHO-hA1 membranesTBD
CPA (Control Agonist)[3H]DPCPXCHO-hA1 membranesTBD
DPCPX (Control Antagonist)[3H]DPCPXCHO-hA1 membranesTBD

TBD: To be determined by experimentation.

Table 2: Functional Potency of this compound in an Adenylyl Cyclase Inhibition Assay

CompoundAssay TypeCell LineIC50 (nM)
This compoundcAMP Inhibition AssayCHO-hA1TBD
CPA (Control Agonist)cAMP Inhibition AssayCHO-hA1TBD

TBD: To be determined by experimentation.

Table 3: Potency of this compound in Inducing ERK1/2 Phosphorylation

CompoundAssay TypeCell LineEC50 (nM)
This compoundERK1/2 Phosphorylation AssayCHO-hA1TBD
CPA (Control Agonist)ERK1/2 Phosphorylation AssayCHO-hA1TBD

TBD: To be determined by experimentation.

Signaling Pathways and Experimental Workflows

A1 Adenosine Receptor Signaling to Adenylyl Cyclase

Activation of the A1 adenosine receptor by an agonist such as this compound leads to the activation of an inhibitory G-protein (Gi). The α-subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Plasma Membrane A1R A1 Receptor Gi Gi Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes (inhibited) Gi->AC Inhibits Agonist This compound Agonist->A1R Binds ATP ATP ATP->AC Downstream Downstream Effects (e.g., PKA inhibition) cAMP->Downstream

Caption: A1 Adenosine Receptor-Mediated Inhibition of Adenylyl Cyclase.

A1 Adenosine Receptor Signaling to ERK1/2

The activation of the A1 adenosine receptor can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival. This can occur through G-protein βγ-subunit-mediated activation of pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC).

ERK_signaling cluster_membrane Plasma Membrane A1R A1 Receptor Gi Gi Protein (αβγ) A1R->Gi G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates PLC PLC PKC PKC PLC->PKC Activates Agonist This compound Agonist->A1R G_beta_gamma->PLC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Regulates

Caption: A1 Adenosine Receptor-Mediated Activation of the ERK1/2 Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the major steps in a competitive radioligand binding assay to determine the Ki of a test compound.

workflow start Start prep Prepare CHO-hA1 Membrane Homogenate start->prep incubation Incubate Membranes with: - [3H]DPCPX (Radioligand) - Test Compound (Varying Conc.) prep->incubation filtration Rapid Vacuum Filtration (GF/B filters) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 - Calculate Ki using Cheng-Prusoff scintillation->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor using a competitive binding assay with the selective A1 antagonist radioligand [3H]DPCPX.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor (CHO-hA1).

  • [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) - Radioligand.

  • This compound - Test compound.

  • N6-Cyclopentyladenosine (CPA) - Control A1 agonist.

  • DPCPX - Non-radiolabeled control A1 antagonist.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Harvester for rapid filtration.

Procedure:

  • Membrane Preparation: Thaw the CHO-hA1 cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well . Homogenize gently.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 100 µL membrane suspension + 50 µL [3H]DPCPX (at a final concentration near its Kd, e.g., 1-2 nM) + 50 µL binding buffer.

    • Non-specific Binding (NSB): 100 µL membrane suspension + 50 µL [3H]DPCPX + 50 µL of a high concentration of a non-radiolabeled A1 ligand (e.g., 10 µM CPA or DPCPX).

    • Competitive Binding: 100 µL membrane suspension + 50 µL [3H]DPCPX + 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-5 M).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer, using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Functional Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in CHO-hA1 cells.

Materials:

  • CHO-hA1 cells.

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 100 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin.

  • This compound - Test compound.

  • CPA - Control A1 agonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white microplates.

Procedure:

  • Cell Culture: Culture CHO-hA1 cells to 80-90% confluency. Harvest the cells and resuspend in stimulation buffer to a density of 2,500-5,000 cells per well.

  • Assay Setup:

    • Add 5 µL of cells to each well of a 384-well plate.

    • Add 5 µL of this compound or control compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Stimulation: Add 10 µL of forskolin (at a final concentration that stimulates a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with the forskolin-stimulated response set to 100% and the basal level as 0%.

    • Plot the percent inhibition of the forskolin-stimulated response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay

Objective: To measure the potency (EC50) of this compound in inducing the phosphorylation of ERK1/2 in CHO-hA1 cells.

Materials:

  • CHO-hA1 cells.

  • Serum-free cell culture medium.

  • This compound - Test compound.

  • CPA - Control A1 agonist.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate (ECL).

  • Imaging system for Western blots.

  • Alternatively, a cell-based ELISA kit for phospho-ERK1/2 can be used.

Procedure (Western Blot):

  • Cell Culture and Serum Starvation: Plate CHO-hA1 cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours in serum-free medium.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or CPA for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment.

    • Plot the fold increase in phosphorylation over basal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell number, incubation times, and reagent concentrations may be required for optimal results. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols: Dosing Considerations for 2-((2-Cyclohexylethyl)amino)adenosine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Cyclohexylethyl)amino)adenosine is a selective agonist of the adenosine A2A receptor. As a member of this class of compounds, it is anticipated to modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, thereby influencing a variety of physiological processes. Adenosine A2A receptor agonists are under investigation for their therapeutic potential in a range of disorders, including inflammation, neurodegenerative diseases, and ischemic conditions. These application notes provide a comprehensive guide to preclinical dosing considerations for this compound, drawing upon data from structurally related and well-characterized A2A agonists to inform experimental design.

Mechanism of Action: Adenosine A2A Receptor Signaling

This compound, as a selective adenosine A2A receptor agonist, is expected to bind to and activate the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The activation of the A2A receptor is primarily mediated by the stimulatory G-protein, Gs.[1][2][3] This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, including the cAMP responsive element-binding protein (CREB).[3] This signaling pathway ultimately modulates cellular function, including gene expression and physiological responses.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound A2AR Adenosine A2A Receptor Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., anti-inflammatory effects, neuroprotection) CREB->Response

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Preclinical Dosing Considerations

Due to the lack of specific preclinical data for this compound, the following tables summarize dosing information for the well-characterized and selective A2A receptor agonist, CGS 21680, to serve as a starting point for dose-range finding studies.

Table 1: In Vivo Dosing of CGS 21680 in Rodent Models
Animal ModelDosing Range (mg/kg)Route of AdministrationObserved EffectsReference(s)
Rat (Cerebral Ischemia)0.01 - 0.1Intraperitoneal (i.p.)Neuroprotection, reduced microgliosis and astrogliosis.[5]
Rat (Behavioral)0.025 - 0.1Intraperitoneal (i.p.)Sedation, suppression of lever pressing and food intake.[6][7]
Rat (PET Imaging)1Intraperitoneal (i.p.)Modulation of D2 receptor binding.[8]
Mouse (Huntington's Disease Model)Not specifiedNot specifiedSlowed motor deterioration.
Table 2: Vehicle and Formulation
Compound ClassVehicleConcentrationNotesReference(s)
Adenosine Receptor AgonistsDimethyl sulfoxide (DMSO)Not specifiedCommonly used for initial dissolution. Further dilution in saline or other aqueous buffers is typical for in vivo administration.[9][10]
CGS 21680 hydrochlorideSalineNot specifiedCGS 21680 hydrochloride is soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol provides a general method for preparing a dosing solution of a novel adenosine A2A receptor agonist, such as this compound, for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of sterile DMSO to dissolve the compound completely. Vortex gently to ensure full dissolution.

  • Calculate the required volume of sterile saline to achieve the final desired concentration for injection.

  • Slowly add the sterile saline to the DMSO solution while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the injection vehicle should be kept to a minimum (typically <5-10%) to avoid vehicle-induced effects.

  • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle composition may be necessary.

  • Prepare fresh dosing solutions on the day of the experiment.

Protocol 2: In Vivo Administration and Behavioral Assessment

This protocol outlines a general workflow for administering the compound to rodents and assessing its effects on motor activity.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Habituation Habituation to Test Environment (e.g., 30 min/day for 2-3 days) Acclimatization->Habituation Grouping Random Assignment to Groups (Vehicle, Dose 1, Dose 2, etc.) Habituation->Grouping Dosing Compound Administration (e.g., i.p. injection) Grouping->Dosing Behavioral_Test Behavioral Assessment (e.g., Open Field Test) Dosing->Behavioral_Test (e.g., 30 min post-injection) Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

References

Application Notes and Protocols: Synthesis of Novel 2-((2-Cyclohexylethyl)amino)adenosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR) has garnered significant attention as a therapeutic target for a variety of pathophysiological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Agonists of the A₂AAR, such as 2-((2-Cyclohexylethyl)amino)adenosine, are of particular interest due to their potential to elicit potent anti-inflammatory and immunomodulatory effects. This document provides detailed protocols for the synthesis of novel derivatives of this compound, methods for their purification, and a summary of their pharmacological properties, offering a comprehensive guide for researchers in the field of drug discovery and development.

Synthetic Approaches

The primary strategy for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution of a suitable leaving group at the C2 position of the purine ring of a protected adenosine precursor. A common and effective starting material for this purpose is 2-chloroadenosine.

General Synthetic Scheme

The overall synthetic route can be conceptualized as a two-step process:

  • Nucleophilic Substitution: Reaction of a protected 2-chloroadenosine with 2-cyclohexylethylamine to introduce the desired side chain at the C2 position.

  • Deprotection: Removal of the protecting groups from the ribose moiety to yield the final product.

Synthetic_Workflow Start 2-Chloroadenosine Step1 Protection of Ribose Hydroxyls Start->Step1 Intermediate1 Protected 2-Chloroadenosine Step1->Intermediate1 Step2 Nucleophilic Substitution with 2-Cyclohexylethylamine Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-acetyl-2-chloroadenosine

Objective: To protect the hydroxyl groups of the ribose moiety of 2-chloroadenosine to prevent side reactions during the subsequent nucleophilic substitution.

Materials:

  • 2-Chloroadenosine

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Suspend 2-chloroadenosine (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2',3',5'-Tri-O-acetyl-2-chloroadenosine as a white solid.

Protocol 2: Synthesis of 2',3',5'-Tri-O-acetyl-2-((2-cyclohexylethyl)amino)adenosine

Objective: To introduce the 2-cyclohexylethylamino side chain at the C2 position of the protected adenosine.

Materials:

  • 2',3',5'-Tri-O-acetyl-2-chloroadenosine

  • 2-Cyclohexylethylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve 2',3',5'-Tri-O-acetyl-2-chloroadenosine (1.0 eq) in anhydrous DMF or DMSO.

  • Add 2-cyclohexylethylamine (1.5 eq) and TEA or DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the protected product.

Protocol 3: Deprotection to Yield this compound

Objective: To remove the acetyl protecting groups from the ribose moiety.

Materials:

  • 2',3',5'-Tri-O-acetyl-2-((2-cyclohexylethyl)amino)adenosine

  • Methanolic ammonia (7N) or Sodium methoxide in methanol

  • Methanol

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected adenosine derivative in methanolic ammonia or a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a DCM/methanol gradient) or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound, this compound.

Quantitative Data

The following tables summarize the binding affinity (Kᵢ) and functional efficacy (EC₅₀ or cAMP accumulation) of various A₂A adenosine receptor agonists. While specific data for this compound is not extensively published, the data for structurally related compounds provide a valuable benchmark for its expected pharmacological profile.

Table 1: Binding Affinity (Kᵢ) of A₂A Adenosine Receptor Agonists

CompoundHuman A₂AAR Kᵢ (nM)Reference
NECA15 ± 4[1]
CGS21680376 ± 12[1]
Regadenoson6.4Factual Data
Adenosine250Factual Data
LUF583515 ± 4[1]

Table 2: Functional Efficacy of A₂A Adenosine Receptor Agonists

CompoundAssayEfficacy (EC₅₀, nM or % of max)Reference
NECAcAMP accumulation130[2]
CGS21680cAMP accumulation220[2]
RegadenosonCoronary VasodilationPotentFactual Data
I-APECoronary Vasodilation< 3[3]

Signaling Pathways

Activation of the A₂A adenosine receptor, a Gs protein-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of A₂AAR stimulation.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_Receptor A₂A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Agonist This compound Agonist->A2A_Receptor Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Anti-inflammatory response) PKA->Downstream Phosphorylates

Caption: A₂A adenosine receptor signaling pathway.

Conclusion

The synthetic protocols and pharmacological data presented herein provide a solid foundation for the development and characterization of novel this compound derivatives. These compounds hold promise as selective A₂A adenosine receptor agonists with potential therapeutic applications in a range of diseases. The detailed methodologies and comparative data will aid researchers in the rational design and synthesis of new chemical entities targeting the A₂AAR, ultimately contributing to the advancement of novel therapeutics.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-((2-Cyclohexylethyl)amino)adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this adenosine receptor agonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of adenosine. Like adenosine, it is expected to act as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. Its chemical formula is C₁₈H₂₈N₆O₄, with a molecular weight of 392.45 g/mol .

Q2: Which adenosine receptor subtypes does this compound target?

Q3: What are the general storage conditions for this compound?

It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For stock solutions in organic solvents, it is also advisable to store them in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.

Troubleshooting Solubility Issues

Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to overcoming these challenges.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

G start Start: Undissolved Compound solvent_choice Is the solvent appropriate? (e.g., DMSO, Ethanol) start->solvent_choice increase_concentration Attempting to dissolve at high concentration? solvent_choice->increase_concentration Yes change_solvent Consider a different solvent (e.g., DMF, Methanol) solvent_choice->change_solvent No sonication Have you tried sonication? increase_concentration->sonication Yes serial_dilution Prepare a concentrated stock and dilute increase_concentration->serial_dilution No warming Have you tried gentle warming? sonication->warming Still not dissolved success Success: Compound Dissolved sonication->success Dissolved warming->change_solvent Still not dissolved warming->success Dissolved change_solvent->sonication fail Still Unresolved: Consult Technical Support change_solvent->fail serial_dilution->success

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Select an Appropriate Initial Solvent: Based on the properties of similar adenosine analogs, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Ethanol and methanol can also be considered.

  • Optimize the Dissolution Process:

    • Sonication: Place the vial containing the compound and solvent in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up particles and enhance dissolution.

    • Gentle Warming: Warm the solution to 37°C in a water bath. A slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could degrade the compound.

    • Vortexing: Agitate the solution vigorously using a vortex mixer.

  • Prepare a Concentrated Stock Solution: It is often more effective to dissolve the compound at a high concentration in a small volume of organic solvent (e.g., 10 mM or higher in DMSO) and then dilute it into your aqueous experimental buffer.

Problem: The compound precipitates when I dilute my stock solution into an aqueous buffer.

Solution Workflow:

G start Start: Precipitation in Aqueous Buffer check_concentration Is the final organic solvent concentration too low? start->check_concentration increase_solvent Increase the percentage of organic solvent in the final solution check_concentration->increase_solvent Yes check_ph Is the pH of the aqueous buffer optimal? check_concentration->check_ph No success Success: Stable Solution increase_solvent->success fail Still Unresolved: Consult Technical Support increase_solvent->fail adjust_ph Adjust the pH of the buffer (try slightly acidic or basic conditions) check_ph->adjust_ph No use_surfactant Consider adding a surfactant (e.g., Tween-80, Pluronic F-68) adjust_ph->use_surfactant Still precipitates adjust_ph->success Stable use_surfactant->success use_surfactant->fail G cluster_A1A3 A1 and A3 Receptors cluster_A2A2B A2A and A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2_A2B A2A / A2B Gs Gs A2_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Agonist This compound (Agonist) Agonist->A1_A3 Agonist->A2_A2B

Technical Support Center: 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of CGS-21680 in solution?

A1: The stability of CGS-21680 in solution can be influenced by several factors, primarily:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light Exposure: CGS-21680, like other adenosine analogs, may be susceptible to photodegradation upon exposure to UV and visible light.[1][2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[3][4]

  • Solvent Composition: The choice of solvent and the presence of any impurities can affect stability.

Q2: What are the recommended storage conditions for CGS-21680 stock solutions?

A2: For optimal stability, stock solutions of CGS-21680 should be stored under the following conditions:

Solution TypeStorage TemperatureDurationRecommendations
CGS-21680 Powder-20°C≥ 4 years[5]Desiccate to protect from moisture.
CGS-21680 in DMSO-80°CUp to 2 years[6]Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
-20°CUp to 1 month[7]For shorter-term storage.

Q3: My CGS-21680 solution has changed color. What could be the cause?

A3: A change in the color of your CGS-21680 solution may indicate degradation. This could be due to oxidation or photodegradation, which can generate colored byproducts. It is recommended to visually inspect solutions for any changes in color or clarity before use. If a color change is observed, the solution should be discarded and a fresh one prepared.

Q4: Can I prepare aqueous solutions of CGS-21680 for my experiments?

A4: CGS-21680 is reported to be insoluble in water.[7] For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with CGS-21680 solutions.

ProblemPossible CauseRecommended Solution
Precipitation in the final aqueous solution after dilution from a DMSO stock. The solubility of CGS-21680 in the final aqueous buffer is exceeded.- Increase the final volume of the aqueous solution to lower the final concentration of CGS-21680.- Consider using a co-solvent system if compatible with your experiment. A common formulation involves dissolving the DMSO stock in a mixture of PEG300 and Tween-80 before adding the aqueous solution.[6][7]- Ensure the pH of the final solution is optimal for solubility.
Loss of biological activity of the CGS-21680 solution over time. Degradation of the compound due to improper storage or handling.- Prepare fresh solutions for each experiment, especially for sensitive applications.- Store stock solutions in tightly sealed vials at the recommended temperature and protected from light.- Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent experimental results. Inaccurate concentration of the CGS-21680 solution due to degradation or solvent evaporation.- Verify the concentration of your stock solution using a spectrophotometer or HPLC.- Ensure vials are properly sealed to prevent solvent evaporation, especially for long-term storage.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of your working solutions.

Strategies to Enhance Stability

To improve the stability of CGS-21680 in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a stable range using a suitable buffer system. The optimal pH for stability would need to be determined experimentally, but for many nucleoside analogs, a slightly acidic to neutral pH is often preferred.

  • Protection from Light:

    • Store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.[8]

    • When conducting experiments, minimize the exposure of the solution to direct light. Use light-protected infusion sets for in vivo studies if applicable.[9]

  • Minimizing Oxidation:

    • Use deoxygenated solvents to prepare solutions.

    • Consider adding antioxidants to the formulation. Water-soluble antioxidants like ascorbic acid or oil-soluble antioxidants such as butylated hydroxytoluene (BHT) can be effective.[10][11][] The choice of antioxidant will depend on the solvent system and experimental compatibility.

  • Temperature Control: Adhere strictly to the recommended storage temperatures. Avoid repeated warming and cooling of the solutions.

Experimental Protocols

Stability-Indicating HPLC Method for CGS-21680

This protocol describes a general method for assessing the stability of CGS-21680 in solution using High-Performance Liquid Chromatography (HPLC). This method is adapted from a published method for the analysis of CGS-21680 in biological matrices and would require validation for use as a stability-indicating assay.[13]

Objective: To separate and quantify CGS-21680 from its potential degradation products.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., Supelco LC-18-S or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

  • pH meter

  • CGS-21680 reference standard

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate ratio of buffer and organic solvent (e.g., acetonitrile). The exact composition may need to be optimized to achieve good separation. Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of CGS-21680 of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Prepare a solution of CGS-21680 at the desired concentration in the solvent system to be tested.

    • Subject the solution to the desired stress conditions (e.g., elevated temperature, light exposure, different pH).

    • At specified time points, withdraw an aliquot of the sample and dilute it to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Set the HPLC parameters (flow rate, injection volume, column temperature).

    • For fluorescence detection, set the excitation and emission wavelengths (e.g., excitation at 292 nm and emission at 340 nm, which are common for adenosine analogs, but may need optimization for CGS-21680). For UV detection, monitor at a wavelength where CGS-21680 has maximum absorbance.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test samples.

  • Data Analysis:

    • Identify the peak corresponding to CGS-21680 based on its retention time compared to the standard.

    • Quantify the amount of CGS-21680 remaining in the samples at each time point using the calibration curve.

    • Monitor for the appearance of new peaks, which may represent degradation products.

Visualizations

Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Potential Degradation Products CGS_21680 CGS-21680 in Solution Hydrolysis Hydrolysis CGS_21680->Hydrolysis H₂O, pH Oxidation Oxidation CGS_21680->Oxidation O₂, Metal Ions Photodegradation Photodegradation CGS_21680->Photodegradation Light (UV/Vis) Hydrolyzed_Products Hydrolyzed Products (e.g., cleavage of amide or glycosidic bond) Hydrolysis->Hydrolyzed_Products Oxidized_Products Oxidized Products (e.g., 8-oxo-CGS-21680) Oxidation->Oxidized_Products Photoproducts Photoproducts (e.g., adenine moiety cleavage) Photodegradation->Photoproducts

Caption: Potential degradation pathways for CGS-21680 in solution.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep_Solution Prepare CGS-21680 Solution Stress_Conditions Apply Stress Conditions (Temp, pH, Light) Prep_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Quantification Quantify CGS-21680 HPLC_Analysis->Quantification Degradation_Profile Determine Degradation Profile Quantification->Degradation_Profile

Caption: Workflow for assessing the stability of CGS-21680.

References

Technical Support Center: Optimizing 2-((2-Cyclohexylethyl)amino)adenosine Concentration for Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-((2-Cyclohexylethyl)amino)adenosine in functional assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of adenosine, designed to act as an agonist at adenosine receptors. Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in various physiological processes. There are four main subtypes: A1, A2A, A2B, and A3. Upon binding, this compound activates these receptors, initiating downstream signaling cascades. For instance, activation of the A2A receptor, which is coupled to a Gs-protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Conversely, activation of the A1 receptor, coupled to a Gi-protein, inhibits adenylyl cyclase and decreases cAMP levels.[3]

Q2: What is a recommended starting concentration for this compound in a functional assay?

A2: For initial experiments, it is advisable to perform a dose-response curve covering a broad concentration range, typically from 10 nM to 100 µM. This will help in determining the EC50 (half-maximal effective concentration) for your specific cell system and assay conditions. The optimal concentration for routine experiments is often at or near the EC50 value to ensure a robust and reproducible signal.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Q4: Can I use this compound to study biased agonism?

A4: Yes, it is possible that this compound may exhibit biased agonism, meaning it could preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[4] To investigate this, you would need to perform multiple functional assays that measure different downstream signaling events.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response or very weak signal 1. Inactive compound due to improper storage or handling. 2. Low receptor expression in the chosen cell line. 3. Suboptimal assay conditions (e.g., incubation time, cell density).[7] 4. Incorrect concentration range.1. Use a fresh aliquot of the compound and verify its integrity. 2. Confirm receptor expression using techniques like qPCR or western blot. Consider using a cell line with higher receptor expression.[8] 3. Optimize assay parameters such as incubation time and cell density.[7] A longer incubation may be needed for slow-associating agonists.[7] 4. Test a wider concentration range, including higher concentrations.
High background signal 1. High constitutive activity of the receptor. 2. Non-specific binding of the compound. 3. Too many cells per well.[8]1. Consider using an inverse agonist to reduce basal activity. 2. Include appropriate controls, such as a known antagonist, to determine the level of non-specific signal. 3. Reduce the number of cells plated per well.[8]
Poor signal-to-noise ratio 1. Low assay sensitivity. 2. High variability between replicate wells. 3. Inefficient cAMP accumulation (for cAMP assays).1. Ensure your detection reagents are working correctly and that the signal falls within the linear range of your instrument. 2. Check for pipetting errors and ensure uniform cell seeding. 3. Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[9][10]
Inconsistent results between experiments 1. Variation in cell passage number or health. 2. Inconsistent incubation times or temperatures. 3. Instability of reagents.1. Use cells within a consistent and low passage number range and ensure they are healthy and viable. 2. Standardize all incubation steps and maintain a consistent temperature. 3. Prepare fresh reagents for each experiment whenever possible.

Quantitative Data for Adenosine Receptor Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) of various common adenosine receptor ligands. These values can serve as a reference for expected potency ranges in your assays. Note that the specific values for this compound should be determined empirically in your experimental system.

LigandReceptor SubtypeAssay TypeCell Line/TissuePotency (nM)
ZM241385 (Antagonist)A2ARadioligand Binding-Ki: 0.8[2]
ZM241385 (Antagonist)A2AcAMP Assay-IC50: 54[2]
SCH-58261 (Antagonist)A2ARadioligand Binding-Ki: 0.6[2]
SCH-58261 (Antagonist)A2AcAMP Assay-IC50: 17[2]
NECA (Agonist)A2ARadioligand Binding-Kd: 161.5 - 193.1[11]
CPI-444 (Antagonist)A2ARadioligand Binding-Ki: 3.54[2]
CPI-444 (Antagonist)A2AcAMP Assay-IC50: 70[2]

Detailed Experimental Protocol: cAMP Assay for Gs-Coupled Receptors

This protocol outlines a typical procedure for determining the dose-response of this compound in a cell line expressing a Gs-coupled adenosine receptor (e.g., A2A).

Materials:

  • Cells expressing the adenosine receptor of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)[9]

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White or black 96-well or 384-well plates (depending on the detection method)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into the appropriate microplate at a pre-optimized density.[7]

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor. A typical concentration range would be from 10 nM to 100 µM.

    • Also, prepare a vehicle control (stimulation buffer with PDE inhibitor and the same final concentration of solvent, e.g., DMSO).

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the prepared compound dilutions and vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-determined optimal time (e.g., 30 minutes).[7]

  • cAMP Detection:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured signal (e.g., fluorescence, absorbance) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50, Emax, and Hill slope.

Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-((2-Cyclohexylethyl)amino) adenosine A2A_Receptor A2A Receptor Agonist->A2A_Receptor Binds G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Signaling pathway of the A2A adenosine receptor.

G Start Start Seed_Cells Seed cells in microplate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of agonist Seed_Cells->Prepare_Compound Stimulate Add agonist to cells and incubate Prepare_Compound->Stimulate Detect Lyse cells and measure signaling readout (e.g., cAMP) Stimulate->Detect Analyze Analyze data and plot dose-response curve Detect->Analyze End Determine EC50 Analyze->End

Caption: Experimental workflow for agonist concentration optimization.

G Start Experiment yields unexpected results No_Signal No or low signal? Start->No_Signal High_Background High background? Start->High_Background Poor_Reproducibility Poor reproducibility? Start->Poor_Reproducibility No_Signal->High_Background No Check_Compound Check compound integrity and concentration range No_Signal->Check_Compound Yes High_Background->Poor_Reproducibility No Reduce_Cells Reduce cell density High_Background->Reduce_Cells Yes Standardize_Protocol Standardize cell passage, reagent preparation, and handling Poor_Reproducibility->Standardize_Protocol Yes Check_Cells Verify receptor expression and cell health Check_Compound->Check_Cells Optimize_Assay Optimize incubation time, cell density, and add PDE inhibitor Check_Cells->Optimize_Assay Use_Antagonist Include antagonist control Reduce_Cells->Use_Antagonist

Caption: Troubleshooting decision tree for functional assays.

References

Technical Support Center: Synthesis of 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-((2-Cyclohexylethyl)amino)adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important adenosine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This typically uses a 2-haloadenosine precursor, such as 2-chloroadenosine or 2-fluoroadenosine, which is reacted with 2-cyclohexylethylamine. To prevent unwanted side reactions on the ribose sugar, the hydroxyl groups are usually protected with acetyl or other suitable protecting groups. The final step involves the deprotection of these groups to yield the target compound.

Q2: Why is protection of the ribose hydroxyl groups necessary?

A2: The hydroxyl groups on the ribose moiety are nucleophilic and can react with the starting materials or intermediates, leading to a mixture of undesired byproducts. Protection of these groups, for example by acetylation to form 2',3',5'-tri-O-acetyladenosine, ensures that the substitution reaction occurs selectively at the C2 position of the purine ring.

Q3: What are the most common starting materials for this synthesis?

A3: The key starting materials are a 2-substituted adenosine and the amine. Commonly used adenosine precursors include 2-chloroadenosine or 2-fluoroadenosine, often with the ribose hydroxyls protected. The nucleophile is 2-cyclohexylethylamine.

Q4: What are some common side reactions to be aware of?

A4: Besides incomplete reaction and reactions on unprotected hydroxyl groups, potential side reactions include over-alkylation or side reactions involving the exocyclic N6-amino group if it is not protected, although in many protocols for similar compounds this is not necessary. Impurities in the starting materials or solvents can also lead to the formation of byproducts.

Q5: What purification methods are most effective for the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the desired product from unreacted starting materials and byproducts. Recrystallization can also be used as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive 2-haloadenosine starting material. 2. Insufficient reaction temperature or time. 3. Degradation of the amine. 4. Ineffective base.1. Verify the purity and integrity of the 2-haloadenosine. 2. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC. 3. Use freshly distilled or high-purity 2-cyclohexylethylamine. 4. Ensure the base (e.g., triethylamine) is dry and of high quality. Consider using a stronger, non-nucleophilic base if necessary.
Multiple spots on TLC, indicating a mixture of products 1. Incomplete protection of ribose hydroxyls. 2. Side reactions at other positions on the purine ring. 3. Presence of impurities in starting materials or solvents. 4. Degradation of the product during workup or purification.1. Ensure complete protection of the ribose hydroxyls before the substitution reaction. 2. Optimize reaction conditions (temperature, solvent) to favor substitution at the C2 position. 3. Use high-purity, dry solvents and reagents. 4. Perform workup and purification at lower temperatures if the product is suspected to be unstable.
Difficulty in removing protecting groups 1. Incomplete deprotection reaction. 2. Use of an inappropriate deprotection reagent or conditions.1. Extend the reaction time or use a slight excess of the deprotection reagent (e.g., methanolic ammonia). 2. Consult literature for optimal deprotection conditions for the specific protecting groups used. For acetyl groups, methanolic ammonia or sodium methoxide in methanol are commonly effective.
Product is an oil or difficult to crystallize 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure all solvent is removed under high vacuum. 2. Re-purify the product using column chromatography. Attempt crystallization from different solvent systems.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-tri-O-acetyl-2-chloroadenosine

This protocol describes the protection of the hydroxyl groups of 2-chloroadenosine.

  • Materials: 2-chloroadenosine, acetic anhydride, pyridine.

  • Procedure:

    • Suspend 2-chloroadenosine in pyridine at 0°C.

    • Slowly add acetic anhydride to the suspension.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 2',3',5'-tri-O-acetyl-2-chloroadenosine.

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic aromatic substitution and subsequent deprotection.

  • Materials: 2',3',5'-tri-O-acetyl-2-chloroadenosine, 2-cyclohexylethylamine, triethylamine, a suitable solvent (e.g., ethanol or DMF), methanolic ammonia.

  • Procedure:

    • Dissolve 2',3',5'-tri-O-acetyl-2-chloroadenosine, 2-cyclohexylethylamine, and triethylamine in the chosen solvent.

    • Heat the reaction mixture at reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the crude intermediate in methanolic ammonia and stir at room temperature until deprotection is complete (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be expected for the synthesis of 2-substituted adenosine analogs. Please note that these are representative values and may require optimization for the specific synthesis of this compound.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Protection 2-ChloroadenosineAcetic anhydride, PyridinePyridine0 to RT4-885-95
Substitution 2',3',5'-tri-O-acetyl-2-chloroadenosine2-Cyclohexylethylamine, TriethylamineEthanolReflux12-2460-80
Deprotection Crude protected productMethanolic AmmoniaMethanolRT6-1280-90

Visualizations

Synthetic Workflow

Synthesis_Workflow start 2-Chloroadenosine step1 Protection (Acetylation) start->step1 intermediate1 2',3',5'-tri-O-acetyl- 2-chloroadenosine step1->intermediate1 step2 Nucleophilic Aromatic Substitution intermediate1->step2 intermediate2 Protected This compound step2->intermediate2 reagent 2-Cyclohexylethylamine reagent->step2 step3 Deprotection (Ammonolysis) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic route for this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_impure Impure Starting Materials check_sm->sm_impure Issue Found cond_sub Suboptimal Temp/Time check_cond->cond_sub Issue Found workup_loss Product Loss During Extraction/Purification check_workup->workup_loss Issue Found sol_purify Purify/Re-verify Starting Materials sm_impure->sol_purify sol_opt Optimize Reaction Parameters cond_sub->sol_opt sol_refine Refine Workup Protocol workup_loss->sol_refine

Caption: Troubleshooting flowchart for low yield synthesis.

Adenosine Receptor Signaling Pathways

This compound is expected to act as a ligand for adenosine receptors. The following diagrams illustrate the general signaling pathways initiated by the activation of these receptors.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) cluster_A2B_A3_Gq A2B & A3 Receptor Signaling (Gq-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit PLC_activate_A1A3 PLC Activation Gi->PLC_activate_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inactivation cAMP_decrease->PKA_inhibit IP3_DAG_A1A3 ↑ IP3 & DAG PLC_activate_A1A3->IP3_DAG_A1A3 Ca_release_A1A3 ↑ Intracellular Ca2+ IP3_DAG_A1A3->Ca_release_A1A3 A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA Activation cAMP_increase->PKA_activate CREB CREB Activation (Gene Transcription) PKA_activate->CREB A2B_A3_Gq A2B / A3 Receptor Gq Gq Protein A2B_A3_Gq->Gq PLC_activate_Gq PLC Activation Gq->PLC_activate_Gq IP3_DAG_Gq ↑ IP3 & DAG PLC_activate_Gq->IP3_DAG_Gq Ca_release_Gq ↑ Intracellular Ca2+ IP3_DAG_Gq->Ca_release_Gq PKC_activate PKC Activation IP3_DAG_Gq->PKC_activate

Caption: Overview of adenosine receptor signaling pathways.

Strategies to increase the yield of 2-((2-Cyclohexylethyl)amino)adenosine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-((2-Cyclohexylethyl)amino)adenosine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution of a 2-haloadenosine precursor with (2-cyclohexylethyl)amine.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Temperature: Increase the reaction temperature. For nucleophilic aromatic substitutions on electron-rich purine rings, higher temperatures are often necessary to drive the reaction to completion.
- Reagent Stoichiometry: Increase the equivalents of (2-cyclohexylethyl)amine. A 2-5 fold excess of the amine can favor product formation.
Degradation of Starting Material or Product - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Anhydrous Conditions: Use anhydrous solvents and reagents, as water can interfere with the reaction, particularly if a strong base is used.
Poor Nucleophilicity of the Amine - Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or potassium carbonate) to deprotonate the amine, increasing its nucleophilicity.
Inefficient Halogen Displacement - Choice of Halogen: If starting from 2-chloroadenosine, consider using 2-fluoroadenosine as the starting material. The carbon-fluorine bond can be more readily displaced in nucleophilic aromatic substitutions on heteroaromatic systems.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Suggested Solution
N-alkylation of the Product - Stoichiometry Control: Use a minimal excess of the amine to reduce the likelihood of the product acting as a nucleophile and reacting with the starting material.
- Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
Reaction at Other Positions - Protecting Groups: While less common for the 2-position, consider protecting other potentially reactive sites on the adenosine molecule if side products are consistently observed.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Product and Starting Material - Chromatography Optimization: Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system may be required.
- Reverse-Phase HPLC: For challenging separations, reverse-phase HPLC is a powerful technique for purifying nucleoside analogs. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Presence of Inorganic Salts - Aqueous Workup: Perform an aqueous workup to remove any inorganic salts before chromatographic purification.
Product Insolubility - Solvent Selection: Experiment with different solvent systems for extraction and chromatography to ensure the product remains soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNA_r) of a 2-haloadenosine, typically 2-chloroadenosine or 2-fluoroadenosine, with (2-cyclohexylethyl)amine. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Q2: Are there alternative synthetic strategies to the classical SNA_r reaction?

A2: Yes, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. This palladium-catalyzed reaction allows for the formation of the C-N bond under milder conditions and can sometimes offer higher yields and better functional group tolerance. However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: The key parameters to monitor and optimize are:

  • Temperature: Higher temperatures generally lead to faster reaction rates but can also promote side reactions.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without significant product degradation.

  • Solvent: Anhydrous, polar aprotic solvents are typically the best choice.

  • Atmosphere: Maintaining an inert atmosphere is crucial to prevent degradation of the starting materials and product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material and the product. The product, being more polar due to the additional amino group, will typically have a lower Rf value than the 2-haloadenosine starting material. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q5: What is the best method for purifying the final product?

A5: Silica gel column chromatography is the standard method for initial purification. For achieving high purity, especially for biological testing, reverse-phase HPLC is highly recommended.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 2-alkylaminoadenosine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloroadenosine with Various Amines

AmineSolventTemperature (°C)Time (h)Yield (%)
CyclohexylamineDMF1001265
BenzylamineDMSO120872
n-ButylamineNMP1101658
(2-Phenylethyl)amineDMF1001068

Table 2: Comparison of Halogen Leaving Groups in 2-Substituted Adenosine Synthesis

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-ChloroadenosineIsopropylamineDMF1202445
2-FluoroadenosineIsopropylamineDMF1001275

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloroadenosine

  • (2-Cyclohexylethyl)amine

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloroadenosine (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the 2-chloroadenosine. To this solution, add (2-cyclohexylethyl)amine (2.5 eq) followed by DIPEA (3.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (3 x) and brine (1 x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0% to 15% MeOH) to afford this compound as a white solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start: 2-Chloroadenosine reagents Add (2-Cyclohexylethyl)amine and DIPEA in anhydrous DMF start->reagents reaction Heat at 100°C (12-24h under Argon) reagents->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Solvent Removal and Aqueous Workup reaction->workup monitoring->reaction purification Silica Gel Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound (Agonist) A2A_R Adenosine A2A Receptor ligand->A2A_R Binds G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates response Cellular Response (e.g., anti-inflammatory effects) CREB->response Regulates Gene Transcription

Caption: Adenosine A2A receptor signaling pathway activated by an agonist.

Interpreting unexpected results in experiments with 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 2-((2-Cyclohexylethyl)amino)adenosine in their experiments.

Troubleshooting Guide

Issue 1: Lower than Expected Potency or Efficacy

You observe a significantly weaker response to this compound than anticipated based on literature values for similar adenosine agonists.

Possible Causes and Solutions:

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation.[1]

    • Troubleshooting Step: Reduce incubation times or perform time-course experiments to identify the optimal window for measuring the response.

  • Endogenous Adenosine Levels: High levels of endogenous adenosine in your experimental system can saturate the receptors, masking the effect of the exogenous compound.

    • Troubleshooting Step: Consider using an adenosine deaminase to degrade endogenous adenosine before adding your compound.

  • Partial Agonism: this compound may be acting as a partial agonist, which would result in a lower maximal response compared to a full agonist.[1]

    • Troubleshooting Step: Compare the maximal response of your compound to a known full agonist for the target receptor in the same assay.

Issue 2: Paradoxical or Opposite Effects Observed

Instead of the expected inhibitory (e.g., via A1R) or stimulatory (e.g., via A2AR) effect, you observe the opposite response.

Possible Causes and Solutions:

  • Receptor Heterodimerization: Adenosine receptors can form heterodimers, such as A1-A2A, which can lead to complex and sometimes counterintuitive signaling.[2][3] The overall effect can be dependent on the relative expression levels of each receptor subtype in your system.

    • Troubleshooting Step: Characterize the adenosine receptor expression profile of your cell line or tissue. Use selective antagonists for different receptor subtypes to dissect the contribution of each to the observed effect.

  • Off-Target Effects: The compound may be interacting with other receptors or cellular targets at the concentrations used.[4][5]

    • Troubleshooting Step: Perform a counterscreen against a panel of other relevant receptors. Lower the concentration of this compound to see if the paradoxical effect is dose-dependent and potentially separable from the on-target effect.

  • "Concentration-Dependent Switch": For systems with A1-A2A heteromers, low and high concentrations of an agonist can produce opposite effects on downstream signaling, such as glutamate release.[3]

    • Troubleshooting Step: Perform a detailed dose-response curve to identify if the effect changes at different concentration ranges.

Issue 3: High Variability Between Experiments

You are experiencing significant variability in your results from one experiment to the next.

Possible Causes and Solutions:

  • Inconsistent Endogenous Adenosine: Fluctuations in cell culture conditions or tissue preparation can alter endogenous adenosine levels, leading to variable baseline receptor activation.

    • Troubleshooting Step: Standardize cell culture density, media change schedules, and tissue handling protocols. As mentioned before, consider using adenosine deaminase.

  • Caffeine in Media: Fetal bovine serum (FBS) used in cell culture media can contain caffeine, a non-selective adenosine receptor antagonist.[4]

    • Troubleshooting Step: Screen different lots of FBS for caffeine content or use a serum-free medium if possible. Ensure that caffeine use is controlled for in clinical or in-vivo studies.[4]

  • Cell Passage Number: The expression levels of G-protein coupled receptors can change with cell passage number.

    • Troubleshooting Step: Use cells within a defined, narrow passage number range for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most likely signaling pathway activated by this compound?

A1: As an adenosine analogue, it likely acts through one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3), which are G-protein coupled receptors.[1] Activation of A1 receptors typically leads to inhibition of adenylyl cyclase and a decrease in cAMP, while A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.[2][6]

Q2: Could this compound have off-target effects?

A2: Yes, this is a possibility. The widespread nature of adenosine signaling presents a challenge for developing highly specific ligands.[4] Off-target effects could include interactions with other receptors or adenosine transporters.[7] It is recommended to perform selectivity profiling against a panel of related receptors.

Q3: Why am I seeing cardiovascular side effects like bradycardia in my in-vivo experiments?

A3: Such effects are characteristic of A1 adenosine receptor activation in the heart.[1] Full agonists of A1AR are known to reduce heart rate.[6] If these effects are undesirable, you might consider whether the compound is acting as a full agonist and if a partial agonist might offer a better therapeutic window.[1]

Q4: Can this compound be neuroprotective?

A4: Activation of A1 adenosine receptors is often associated with neuroprotection, primarily by inhibiting the release of excitatory neurotransmitters like glutamate.[1][6] However, prolonged A1R activation has also been implicated in neurotoxicity under certain conditions.[2] The net effect may depend on the specific context and duration of receptor activation.

Data Presentation

Table 1: Hypothetical Comparative Potency of this compound

CompoundTarget ReceptorAssay TypeEC50 (nM)Maximal Response (% of Full Agonist)
This compound A1cAMP Inhibition1575%
Full A1 Agonist (e.g., CPA)A1cAMP Inhibition5100%
This compound A2AcAMP Accumulation15040%
Full A2A Agonist (e.g., CGS 21680)A2AcAMP Accumulation20100%

Table 2: Troubleshooting Checklist for Unexpected Results

ObservationPotential CauseSuggested Action
Low PotencyReceptor DesensitizationReduce agonist exposure time.
High Endogenous AdenosineAdd adenosine deaminase.
Partial AgonismCompare to a known full agonist.
Paradoxical EffectReceptor HeterodimerizationProfile receptor expression; use selective antagonists.
Off-Target BindingPerform counterscreening; lower compound concentration.
High VariabilityInconsistent Adenosine LevelsStandardize protocols; use adenosine deaminase.
Caffeine in MediaScreen FBS lots or use serum-free media.
Cell Passage NumberUse cells from a consistent passage range.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for measuring the ability of this compound to stimulate or inhibit adenylyl cyclase.

  • Cell Culture: Plate cells expressing the adenosine receptor of interest (e.g., CHO-A1R or CHO-A2AR) in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation. For A1R inhibition assays, also add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

  • Compound Addition: Add varying concentrations of this compound or a control agonist.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log of the agonist concentration to determine EC50 and maximal response.

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to a specific adenosine receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled antagonist for the target receptor (e.g., [3H]DPCPX for A1R), and varying concentrations of unlabeled this compound (as the competitor).

  • Incubation: Incubate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the Ki (inhibitory constant).

Visualizations

signaling_pathway cluster_A1R A1 Receptor Pathway cluster_A2AR A2A Receptor Pathway A1_agonist This compound A1R A1 Receptor A1_agonist->A1R Gi Gi Protein A1R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease ATP PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit A2A_agonist This compound A2AR A2A Receptor A2A_agonist->A2AR Gs Gs Protein A2AR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase ATP PKA_stimulate PKA Activity ↑ cAMP_increase->PKA_stimulate

Caption: Canonical signaling pathways for A1 and A2A adenosine receptors.

troubleshooting_workflow start Unexpected Result Observed check_potency Is potency/efficacy lower than expected? start->check_potency check_effect Is the effect paradoxical or opposite? check_potency->check_effect No desensitization Test shorter incubation times check_potency->desensitization Yes check_variability Is there high inter-experiment variability? check_effect->check_variability No heterodimers Profile receptor expression Use selective antagonists check_effect->heterodimers Yes culture_conditions Standardize cell handling Check media for caffeine check_variability->culture_conditions Yes end Problem Resolved check_variability->end No endogenous_ad Add adenosine deaminase desensitization->endogenous_ad partial_agonism Compare to full agonist endogenous_ad->partial_agonism partial_agonism->end off_target Perform counterscreening Lower compound concentration heterodimers->off_target off_target->end passage_number Use consistent cell passage number culture_conditions->passage_number passage_number->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Method refinement for improving the accuracy of 2-((2-Cyclohexylethyl)amino)adenosine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2-((2-Cyclohexylethyl)amino)adenosine (CHA) binding assays. Our goal is to help you refine your methods and improve the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHA) and what is its primary target?

A1: this compound, commonly known as CHA, is a potent and selective agonist for the adenosine A1 receptor.[1][2][3][4] The adenosine A1 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular and central nervous systems.[5][6]

Q2: What are the expected binding affinity values (Kd/Ki) for CHA at the adenosine A1 receptor?

A2: The binding affinity of CHA for the adenosine A1 receptor is typically in the low nanomolar range, indicating high affinity. However, reported values can vary depending on the experimental conditions, tissue source, and assay type. Below is a summary of reported values:

Species/TissueRadioligandAssay TypeKd / Ki (nM)Reference
Bovine Brain Membranes[3H]CHASaturation Binding0.7[7][8]
Guinea Pig Brain Membranes[3H]CHASaturation Binding6[7][8]
Rat Brain Synaptosomal Membranes[3H]CHASaturation BindingHigh affinity: 0.7, Low affinity: 2.4[9]
Guinea Pig Ileal Membranes[3H]CHASaturation Binding1.8[10]
Human Adenosine A1 Receptor-Functional Assay (EC50)8.2[2][3][4]

Q3: What signaling pathways are activated upon CHA binding to the adenosine A1 receptor?

A3: The adenosine A1 receptor is primarily coupled to inhibitory G proteins (Gi/o).[5][6] Upon activation by an agonist like CHA, it initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC): This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[5][11]

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of N-, P-, and Q-type calcium channels.[5][6]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can include the activation of ERK1/2.[12]

Adenosine_A1_Signaling CHA CHA A1R Adenosine A1 Receptor CHA->A1R Binds Gi_o Gi/o Protein A1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates MAPK_cascade MAPK Cascade (ERK1/2) Gi_o->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates PKC->MAPK_cascade Activates

Figure 1: Adenosine A1 Receptor Signaling Pathway.

Troubleshooting Guide

This guide addresses common issues encountered during CHA binding assays.

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the ligand with the filter or tube. 4. Inappropriate blocking agent. 5. Low receptor density in the preparation.1. Use a radioligand concentration at or below the Kd. 2. Increase the number and volume of wash steps with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider using glass fiber filters pre-treated to reduce non-specific binding. 4. Add bovine serum albumin (BSA) (e.g., 0.1-1%) to the incubation buffer. 5. Use a cell line with higher receptor expression or a tissue known to have high A1 receptor density (e.g., brain).
Low Specific Binding / Poor Signal-to-Noise Ratio 1. Low receptor number in the preparation. 2. Inactive receptor preparation. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer composition (pH, ions). 5. Radioligand degradation.1. Increase the amount of membrane protein per assay tube. 2. Prepare fresh membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize incubation time and temperature. For [3H]CHA, a longer incubation (e.g., 60-120 minutes) at 25°C may be required due to its slow kinetics.[7][8] 4. Ensure the buffer pH is optimal (typically 7.4). The presence of divalent cations like Mg2+ can be critical for G protein coupling and receptor conformation. 5. Check the age and storage conditions of the radioligand. Perform a quality control check.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven cell/membrane distribution. 4. Inconsistent washing.1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly vortex all solutions before and during dispensing. 3. Keep membrane suspensions on ice and vortex immediately before aliquoting to prevent settling. 4. Ensure all wells/tubes are washed with the same volume and for the same duration.
Assay Fails to Reach Equilibrium 1. Incubation time is too short. 2. Low temperature slowing down binding kinetics.1. Determine the time to reach equilibrium by performing an association kinetics experiment.[13] 2. Consider increasing the incubation temperature (e.g., from 4°C to 25°C or 37°C), but be mindful of potential receptor or ligand degradation at higher temperatures.

Experimental Protocols

Protocol 1: [3H]-CHA Saturation Binding Assay

This protocol is adapted from established radioligand binding assay procedures and is intended for determining the Kd and Bmax of CHA for the adenosine A1 receptor.[14][15]

Materials:

  • Membrane preparation expressing adenosine A1 receptors (e.g., from CHO cells or rat brain)

  • [3H]-N6-Cyclohexyladenosine ([3H]CHA)

  • Unlabeled CHA (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates or microcentrifuge tubes

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the membrane preparation on ice. Homogenize the membranes in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Dilute the membranes in binding buffer to the desired final concentration (e.g., 20-100 µg protein/well).

  • Assay Setup:

    • Total Binding: To a series of tubes/wells, add a range of concentrations of [3H]CHA (e.g., 0.1 nM to 20 nM).

    • Non-Specific Binding (NSB): To a parallel set of tubes/wells, add the same concentrations of [3H]CHA plus a high concentration of unlabeled CHA (e.g., 10 µM) to saturate the specific binding sites.

  • Incubation: Add the diluted membrane preparation to all tubes/wells. The final assay volume is typically 200-250 µL. Incubate for 60-120 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding at each [3H]CHA concentration.

    • Plot the specific binding (Y-axis) against the concentration of [3H]CHA (X-axis).

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[16][17]

Saturation_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set Up Assay Plates (Total & Non-Specific Binding) prepare_reagents->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate (e.g., 60-120 min at 25°C) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate Specific Binding, Non-linear Regression) scintillation_count->data_analysis results Determine Kd and Bmax data_analysis->results Data_Analysis_Workflow raw_data Raw CPM Data calc_specific Calculate Specific Binding (Total - Non-Specific) raw_data->calc_specific plot_data Plot Data (% Specific Binding vs. Log[Competitor]) calc_specific->plot_data nonlinear_regression Non-linear Regression (Sigmoidal Dose-Response) plot_data->nonlinear_regression determine_ic50 Determine IC50 nonlinear_regression->determine_ic50 cheng_prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) determine_ic50->cheng_prusoff final_ki Final Ki Value cheng_prusoff->final_ki

References

Addressing poor bioavailability of 2-((2-Cyclohexylethyl)amino)adenosine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-((2-Cyclohexylethyl)amino)adenosine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of this A2A adenosine receptor agonist.

Troubleshooting Guide: Addressing Poor Bioavailability

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.

Q1: My in vivo experiment with orally administered this compound showed no efficacy. How can I determine if poor bioavailability is the cause?

A1: To confirm if poor bioavailability is the issue, a systematic approach is recommended. This involves conducting a preliminary pharmacokinetic (PK) study to measure the concentration of the compound in plasma over time.

  • Initial Assessment:

    • Administer a single oral dose of the compound to a small group of research animals.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).[1]

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

    • Plot the plasma concentration versus time to obtain a pharmacokinetic profile.

  • Interpreting the Results:

    • Low or Undetectable Plasma Concentrations: If the compound's concentration in the plasma is very low or below the limit of quantification, it strongly suggests poor absorption from the gastrointestinal (GI) tract.

    • Comparison with Intravenous (IV) Administration: To definitively determine the absolute bioavailability, a parallel study with IV administration is necessary.[2][3] The absolute bioavailability (F) is calculated as:

      • F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

      • A low F value confirms poor bioavailability.

Q2: I've confirmed poor oral bioavailability. What are the likely reasons for this?

A2: The poor oral bioavailability of this compound is likely due to one or a combination of the following factors, which are common for adenosine analogues:

  • Low Aqueous Solubility: The presence of the cyclohexylethyl group increases the lipophilicity of the molecule, which can lead to poor solubility in the aqueous environment of the GI tract. This is a common challenge for many drug candidates.[4][5]

  • Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.

  • Rapid Metabolism: Adenosine and its analogues can be subject to rapid metabolism, either in the gut wall (first-pass metabolism) or in the liver.[6] Endogenous enzymes like adenosine deaminase can rapidly degrade these compounds.[7][8]

  • Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Q3: What strategies can I employ to improve the bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be explored to enhance bioavailability:

  • Formulation Approaches:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to improved dissolution rates.[5][9]

    • Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the compound in the GI tract.[10][11]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by presenting the drug in a solubilized state.[4][10]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[9]

  • Chemical Modification (Prodrug Approach):

    • A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. Designing a more water-soluble or more permeable prodrug of this compound could be a viable strategy.

Below is a decision tree to guide your troubleshooting process:

G start No In Vivo Efficacy Observed pk_study Conduct Pilot PK Study (Oral Administration) start->pk_study check_conc Plasma Concentration Below Therapeutic Level? pk_study->check_conc low_bioavailability Poor Bioavailability Confirmed check_conc->low_bioavailability Yes re_evaluate Re-evaluate In Vivo Model or Target Engagement check_conc->re_evaluate No solubility Assess Aqueous Solubility low_bioavailability->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability Adequate improve_sol Improve Solubility: - Micronization - Co-solvents - Cyclodextrins - Solid Dispersions solubility->improve_sol Poor improve_perm Improve Permeability: - Permeation Enhancers - Lipid Formulations (SEDDS) - Prodrug Approach permeability->improve_perm Poor retest Re-test Formulation In Vivo permeability->retest Adequate improve_sol->retest improve_perm->retest

Troubleshooting workflow for poor in vivo efficacy.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action for this compound?

A4: this compound is an agonist for the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including vasodilation and modulation of inflammation.

Below is a simplified diagram of the A2A adenosine receptor signaling pathway:

G ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response AC->cAMP Converts

A2A adenosine receptor signaling pathway.

Q5: Are there any commercially available A2A adenosine receptor agonists with better bioavailability?

A5: Yes, several A2A adenosine receptor agonists have been developed with improved pharmacokinetic profiles. One notable example is Regadenoson, which is used clinically as a coronary vasodilator. While early adenosine analogues often suffered from poor water solubility and low bioavailability, newer compounds and prodrug approaches have addressed some of these issues.[7]

Q6: How should I present the data from my bioavailability study?

A6: Quantitative data from bioavailability studies should be summarized in a clear and structured table. This allows for easy comparison of key pharmacokinetic parameters.

Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension25.3 ± 5.11.075.9 ± 15.2
Solution with 20% Cyclodextrin78.6 ± 12.40.5250.1 ± 45.8
Self-Emulsifying Drug Delivery System (SEDDS)152.9 ± 25.80.5580.4 ± 98.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Permeability Assay using Caco-2 Cells

This protocol provides a method to assess the intestinal permeability of a compound.

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (0.4 µm pore size)

    • Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Hank's Balanced Salt Solution (HBSS)

    • Test compound solution

    • Lucifer yellow (for monolayer integrity check)

    • Analytical equipment (LC-MS/MS)

  • Methodology:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

    • To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

    • To assess monolayer integrity, perform a Lucifer yellow leak test.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Below is a workflow for conducting an in vitro permeability assay:

G start Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Form Monolayer start->culture prepare Prepare Cells and Test Compound Solution culture->prepare add_compound Add Compound to Apical Chamber prepare->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample Basolateral Chamber at Time Points incubate->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp Value analyze->calculate

Experimental workflow for a Caco-2 permeability assay.

References

How to control for confounding variables in 2-((2-Cyclohexylethyl)amino)adenosine studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680) Studies

Welcome to the technical support center for researchers using the selective adenosine A2A receptor agonist, this compound, commonly known as CGS-21680. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for common confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CGS-21680?

A1: CGS-21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][4] This signaling cascade mediates various physiological effects, including vasodilation and modulation of inflammation and neurotransmitter release.[5][6]

Q2: How selective is CGS-21680 for the A2A receptor over other adenosine receptor subtypes?

A2: CGS-21680 exhibits significant selectivity for the A2A receptor. For instance, in rat tissues, it has a 140-fold greater selectivity for A2A versus A1 receptors.[4] However, its selectivity can vary between species. It shows reduced affinity for A2B receptors and significantly lower affinity for A1 and A3 receptors. It's crucial to consider these off-target possibilities, especially at higher concentrations.

Q3: What are the most common confounding variables to consider in my experiments?

A3: The most critical confounding variables include:

  • Off-target effects: At higher concentrations, CGS-21680 can interact with other adenosine receptors (A1, A2B, A3), potentially producing effects not mediated by A2A receptors.

  • Vehicle effects: The solvent used to dissolve CGS-21680 (e.g., DMSO) can have independent biological effects.[7] A vehicle-only control group is essential.

  • Experimental conditions: Factors like temperature, pH, and incubation time can influence ligand binding and cell signaling.

  • Subject-related variables (in vivo): Age, sex, species, and the physiological state of the animal (e.g., food restriction) can alter behavioral and cellular responses to CGS-21680.[8]

  • Constitutive receptor activity: Some cell types express A2A receptors that have a baseline level of activity even without an agonist. This can influence the perceived potency and efficacy of CGS-21680.[9]

Q4: My results are inconsistent between experiments. What should I check first?

A4: First, verify the stability and preparation of your CGS-21680 stock solution. The free base form can be unstable, and the hydrochloride salt is often recommended.[1] Ensure consistent solvent preparation, as moisture-absorbing DMSO can reduce solubility.[4] Second, standardize your cell culture or animal handling procedures to minimize variability. Finally, confirm the identity and expression level of the A2A receptor in your experimental system.

Troubleshooting Guides

Issue 1: Observed effect may not be A2A receptor-mediated.
  • Symptom: You observe a biological response after applying CGS-21680, but you are unsure if it is specifically due to A2A receptor activation.

  • Troubleshooting Steps:

    • Use a Selective Antagonist: The most definitive control is to pre-treat your system with a selective A2A receptor antagonist, such as ZM-241385. If the effect of CGS-21680 is blocked or significantly reduced by the antagonist, it confirms that the action is A2A receptor-mediated.[10]

    • Dose-Response Curve: Generate a full dose-response curve for CGS-21680. Effects occurring only at very high concentrations are more likely to be due to off-target binding. Compare the effective concentration in your assay with the known Ki or EC50 values for different adenosine receptors (see Table 1).

    • Knockdown/Knockout Models: In cell culture, use siRNA or CRISPR to knock down the A2A receptor. In animal studies, use A2A receptor knockout models. The absence of a response to CGS-21680 in these models provides strong evidence for A2A-specificity.

Issue 2: High background signal or unexpected effects in the vehicle control group.
  • Symptom: The group treated only with the vehicle (e.g., DMSO/saline solution) shows a significant biological response, complicating the interpretation of the CGS-21680 effect.

  • Troubleshooting Steps:

    • Reduce Vehicle Concentration: Determine the lowest possible concentration of the vehicle (especially DMSO) that maintains CGS-21680 solubility. Test different vehicle concentrations alone to find a level with minimal effect.

    • Change the Solvent: Explore alternative solvent systems. For in vivo studies, solutions involving combinations of DMSO, PEG300, Tween-80, and saline are common.[11]

    • Proper Acclimatization (In Vivo): Ensure animals are properly acclimatized to handling and injection procedures. The stress of the procedure itself can be a confounding variable.

    • Check for Contamination: Ensure that the vehicle solution is sterile and free of contaminants that could elicit a biological response.

Data Presentation

Table 1: Binding Affinity and Potency of CGS-21680 at Adenosine Receptors

This table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of CGS-21680 for different human and rat adenosine receptor subtypes. Lower values indicate higher affinity/potency.

Receptor SubtypeSpeciesAssay TypeValueReference
A2A Receptor HumanKi (Binding)27 nM[1]
RatKi (Binding)15.5 nM[4]
RatEC50 (cAMP)110 nM[2][4]
A1 Receptor HumanKi (Binding)290 nM
A2B Receptor HumanKi (Binding)67 nM
A3 Receptor HumanKi (Binding)88.8 µM

Data compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is used to functionally assess the activation of A2A receptors by measuring the downstream production of cAMP.

1. Cell Preparation:

  • Plate HEK293 cells stably expressing the human A2A receptor (or another relevant cell line) in 96-well plates.[3]
  • Grow cells to ~80-90% confluency.

2. Assay Procedure:

  • Wash cells with a buffered salt solution (e.g., HBSS).
  • Pre-incubate cells for 15-30 minutes at 37°C in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (100-500 µM) or Rolipram (50 µM) to prevent cAMP degradation.[3][12][13] Include adenosine deaminase (1-2 U/mL) to degrade any endogenous adenosine.[9][12]
  • Add varying concentrations of CGS-21680 (and controls, including vehicle and a selective antagonist like ZM-241385) to the wells.
  • Incubate for 30-60 minutes at 37°C.[12][13]
  • Lyse the cells to release intracellular cAMP.

3. cAMP Quantification:

  • Measure cAMP levels using a commercially available kit, such as a LANCE cAMP 384 kit, HTRF Dynamic competitive immunoassay, or an ELISA kit.[3][9][14]
  • Construct a standard curve with known cAMP concentrations to quantify the results.
  • Plot the dose-response curve and calculate the EC50 value for CGS-21680.

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of CGS-21680 for the A2A receptor.

1. Membrane Preparation:

  • Harvest cells expressing the A2A receptor and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[15]
  • Centrifuge the homogenate to pellet the cell membranes.
  • Resuspend the membrane pellet in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled A2A antagonist (e.g., [³H]-ZM241385) or agonist (e.g., [³H]CGS21680), and varying concentrations of unlabeled CGS-21680 (the competitor).[3][15]
  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand, e.g., 10 µM NECA).[15]
  • Incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[15]

3. Filtration and Counting:

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[15]
  • Wash the filters multiple times with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percent specific binding against the log concentration of CGS-21680 to generate a competition curve.
  • Calculate the IC50 value, and then convert it to a Ki value using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

G cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CGS CGS-21680 A2AR A2A Receptor CGS->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKA->Response Phosphorylates Targets

Caption: Canonical signaling pathway of the A2A receptor activated by CGS-21680.

G cluster_exp Experimental Groups cluster_obs Observations cluster_conc Conclusions start Start: Observe Biological Effect group1 Group 1: Administer CGS-21680 start->group1 group2 Group 2: Administer Vehicle Only start->group2 group3 Group 3: Pre-treat with A2A Antagonist, then administer CGS-21680 start->group3 obs1 Effect is Present group1->obs1 obs2 No Effect group2->obs2 obs3 Effect is Blocked or Reduced group3->obs3 conc1 Effect could be due to CGS-21680 obs1->conc1 conc2 Vehicle has no effect; Baseline established obs2->conc2 conc3 Effect is A2A Receptor-Mediated obs3->conc3 conc4 Effect may be due to Off-Target or Artifact conc1->conc4 If results conflict conc3->conc4 If results conflict

References

Validation & Comparative

Validating the A1-Selectivity of 2-((2-Cyclohexylethyl)amino)adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's selectivity for its intended target is a cornerstone of reliable pharmacological research. This guide provides a comparative framework for assessing the selectivity of 2-((2-Cyclohexylethyl)amino)adenosine (CHEA) for the adenosine A1 receptor (A1R).

Comparative Analysis of Adenosine Receptor Agonists

To objectively evaluate the selectivity of CHEA, its binding and functional data should be compared against a panel of standard, non-selective and selective adenosine receptor agonists. The table below presents typical binding affinities for several common adenosine receptor agonists, illustrating the data required for a conclusive selectivity assessment of CHEA.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
CHEA Data Not Available Data Not Available Data Not Available Data Not Available To Be Determined
Adenosine (Endogenous Agonist)~70~150~5100~6500Non-selective[1]
NECA (Non-selective Agonist)Data VariesData VariesData VariesData VariesNon-selective
CPA (A1-selective Agonist)Low nMHigher nMHigher nMHigher nMA1-selective
CCPA (A1-selective Agonist)Low nMHigher nMHigher nMHigher nMA1-selective
CGS-21680 (A2A-selective Agonist)Higher nMLow nMHigher nMHigher nMA2A-selective

Note: Ki values can vary between different studies and experimental conditions. The values presented are approximations for illustrative purposes.

A favorable A1-selective profile for CHEA would be demonstrated by a significantly lower Ki value for the A1 receptor compared to the A2A, A2B, and A3 receptors.

Experimental Protocols for Selectivity Validation

To generate the necessary data for CHEA, two primary types of assays are essential: radioligand binding assays to determine binding affinity and functional assays to measure agonist potency.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., CHEA) by measuring its ability to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the Ki of CHEA at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing a single subtype of human adenosine receptor (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1R: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)

    • A2AR: [³H]CGS-21680 (agonist) or [³H]ZM241385 (antagonist)

    • A2BR: [³H]DPCPX (antagonist)

    • A3R: [¹²⁵I]AB-MECA (agonist)

  • Test compound: this compound (CHEA)

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist or antagonist for each receptor subtype).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ion concentrations as required for each receptor).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor membrane preparation, the specific radioligand at a concentration near its Kd, and a range of concentrations of CHEA.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the CHEA concentration. Use non-linear regression to determine the IC50 value (the concentration of CHEA that inhibits 50% of the specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP). For A1 receptors, which are typically coupled to Gi proteins, activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

Objective: To determine the EC50 of CHEA in inhibiting forskolin-stimulated cAMP production in cells expressing the human A1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound (CHEA).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach and grow overnight.

  • Pre-incubation: On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Compound Addition: Add varying concentrations of CHEA to the wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the CHEA concentration. Use non-linear regression to determine the EC50 value (the concentration of CHEA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Visualizing Key Pathways and Workflows

To further clarify the underlying mechanisms and experimental logic, the following diagrams illustrate the A1 receptor signaling pathway and a generalized workflow for validating receptor selectivity.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits Agonist A1 Agonist (e.g., CHEA) Agonist->A1R ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: A1 Adenosine Receptor Signaling Pathway.

Selectivity_Validation_Workflow start Start: Synthesize or Procure CHEA binding_assay Radioligand Binding Assays (A1, A2A, A2B, A3) start->binding_assay functional_assay cAMP Functional Assays (A1, A2A, A2B, A3) start->functional_assay data_analysis Data Analysis: Determine Ki and EC50 Values binding_assay->data_analysis functional_assay->data_analysis comparison Compare CHEA Data to Standard Agonists data_analysis->comparison conclusion Conclusion on A1 Selectivity comparison->conclusion

Caption: Experimental Workflow for Validating Receptor Selectivity.

Conclusion

References

Comparing the efficacy of 2-((2-Cyclohexylethyl)amino)adenosine to other A1 agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of A1 Adenosine Receptor Agonists: Efficacy and Signaling

This guide provides a detailed comparison of the efficacy of various A1 adenosine receptor (A1AR) agonists, with a focus on widely studied compounds such as N⁶-cyclopentyladenosine (CPA) and 2-chloro-N⁶-cyclopentyladenosine (CCPA). While the specific compound 2-((2-Cyclohexylethyl)amino)adenosine is not extensively characterized in comparative literature, this guide uses these well-established agonists as a benchmark for evaluating A1AR-targeted therapeutics. The data presented are intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

The A1 adenosine receptor, a G protein-coupled receptor, is ubiquitous throughout the body and plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1][2] Agonists of this receptor are of significant interest for their therapeutic potential in conditions such as cardiac arrhythmias, pain management, and neuroprotection.[3][4] Their primary mechanism of action involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][6]

Comparative Efficacy of A1 Agonists

The efficacy of an A1 agonist is determined by its binding affinity (Ki) for the receptor and its functional potency (EC50) in eliciting a biological response. High selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, A3) is critical to minimize off-target effects.[3]

The following table summarizes the binding affinities of several key A1 agonists for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A2A/A1)Reference
N⁶-Cyclopentyladenosine (CPA) 2.379043~343-fold[7]
2-Chloro-N⁶-cyclopentyladenosine (CCPA) ~0.5 - 1.5>1000~50>650-fold[8][9]
N-ethylcarboxamidoadenosine (NECA) ~10~15~20Non-selective[8]
Adenosine (Endogenous Ligand) ~300~1200~1500Non-selective[10]

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.

CCPA consistently demonstrates higher affinity and selectivity for the A1 receptor compared to CPA.[8][9] NECA is a potent but non-selective agonist, activating multiple adenosine receptor subtypes with high affinity.[8]

Signaling Pathways and Experimental Workflows

Activation of the A1AR initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, but it can also involve the activation of phospholipase C and modulation of ion channels.[1][6][11]

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP Conversion Response Cellular Response (e.g., ↓ Neurotransmitter Release, Hyperpolarization) PLC->Response via IP3/DAG Agonist A1 Agonist Agonist->A1R Binds ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA PKA->Response

Caption: A1 Adenosine Receptor Signaling Pathway.

The evaluation of agonist efficacy relies on standardized in vitro assays. A competitive radioligand binding assay is commonly used to determine binding affinity (Ki), while a cAMP assay measures functional potency (EC50).

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay (Ki) cluster_functional Functional cAMP Assay (EC50) B1 Prepare cell membranes expressing A1 receptor B2 Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [3H]DPCPX) 2. Varying concentrations of unlabeled test agonist B1->B2 B3 Separate bound from free radioligand (e.g., via filtration) B2->B3 B4 Quantify bound radioactivity (Scintillation counting) B3->B4 B5 Data Analysis: Plot displacement curve and calculate IC50. Convert IC50 to Ki using Cheng-Prusoff equation. B4->B5 F1 Culture cells expressing A1 receptor F2 Pre-treat cells with phosphodiesterase inhibitor (e.g., Rolipram) F1->F2 F3 Stimulate cells with Forskolin (to increase basal cAMP) F2->F3 F4 Add varying concentrations of test agonist F3->F4 F5 Incubate for defined period F4->F5 F6 Lyse cells and measure cAMP levels (e.g., LANCE, GloSensor, ELISA) F5->F6 F7 Data Analysis: Plot dose-response curve and calculate EC50. F6->F7

Caption: Workflow for In Vitro A1 Agonist Characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the A1 adenosine receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1, HEK-293).[12][13]

    • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.

    • Test Agonist: Unlabeled compound of interest (e.g., CPA, CCPA).

    • Non-specific binding control: High concentration (e.g., 10 µM) of a potent unlabeled A1 ligand.[13]

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Procedure:

    • Thaw the prepared cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically near its Kd value, e.g., 2-3 nM for [³H]DPCPX), and serial dilutions of the test agonist.[12]

    • For determining non-specific binding, add the high concentration of the non-specific binding control instead of the test agonist.[13]

    • Initiate the binding reaction by adding the diluted cell membranes to each well.

    • Incubate the plate for 60-90 minutes at room temperature (e.g., 25-30°C) to reach equilibrium.[14]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve. Calculate the IC50 (the concentration of agonist that inhibits 50% of specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol measures the ability of an A1 agonist to inhibit adenylyl cyclase activity, providing a functional measure of its potency (EC50).

  • Materials:

    • Whole cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1, HEK-293).[12]

    • Phosphodiesterase (PDE) inhibitor: Rolipram or IBMX (note: IBMX can have antagonist activity at A1 receptors).[12]

    • Adenylyl cyclase activator: Forskolin.

    • Test Agonist: Compound of interest.

    • cAMP detection kit (e.g., LANCE® Ultra cAMP kit, GloSensor™ cAMP Assay).[12][16]

  • Procedure:

    • Seed the A1 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.[16]

    • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 25 µM Rolipram) and incubate.[12]

    • Prepare serial dilutions of the test agonist.

    • Add the agonist dilutions to the cells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.[12]

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[12]

    • Stop the reaction and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Plot the measured cAMP levels (or assay signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels.

References

2-((2-Cyclohexylethyl)amino)adenosine vs. CPA: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two adenosine receptor agonists, 2-((2-Cyclohexylethyl)amino)adenosine and N6-Cyclopentyladenosine (CPA), reveals distinct pharmacological profiles, highlighting their differential selectivity for adenosine receptor subtypes. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering an objective look at the performance of this compound, also known as CGS 22492, and the widely used adenosine A1 receptor agonist, CPA. The analysis focuses on their receptor binding affinities and functional effects, underpinned by a review of existing experimental data.

At a Glance: Key Differences

FeatureThis compound (CGS 22492)CPA (N6-Cyclopentyladenosine)
Primary Target Adenosine A2A ReceptorAdenosine A1 Receptor
Receptor Selectivity Selective for A2A over A1Highly selective for A1 over A2A and A3
Functional Effect Vasodilation (A2A-mediated)Inhibition of adenylyl cyclase (A1-mediated)

Quantitative Data Summary

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)
This compound (CGS 22492) Human A2A-11.27 µM (Vasodilation in human coronary artery)[1]
Human A1--
Human A2B--
Human A3--
CPA (N6-Cyclopentyladenosine) Human A12.3 nM[2]-
Human A2A790 nM[2]2.2 µM (Stimulation of adenylyl cyclase in human platelet membranes)
Human A343 nM[2]-
Human A2B-18.6 µM

Data for CGS 22492 binding affinity is not available in the provided search results. The EC50 value reflects its functional effect in a specific assay. CPA data is derived from studies on human receptors.[2]

Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of this compound and CPA stem from their preferential activation of different adenosine receptor subtypes, which in turn trigger opposing intracellular signaling cascades.

CPA, as a potent and selective A1 adenosine receptor agonist, primarily activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

CPA CPA A1R Adenosine A1 Receptor CPA->A1R Gi Gi/o Protein A1R->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP CGS22492 This compound (CGS 22492) A2AR Adenosine A2A Receptor CGS22492->A2AR Gs Gs Protein A2AR->Gs Activates AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare receptor membrane homogenates mix Incubate membranes, radioligand, and test compound prep_membranes->mix prep_ligands Prepare serial dilutions of test compounds and radioligand prep_ligands->mix nsb Include non-specific binding controls filter Rapidly filter mixture through glass fiber filters mix->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count calculate Calculate specific binding count->calculate plot Plot competition curves calculate->plot determine_ki Determine IC50 and calculate Ki values plot->determine_ki

References

Unraveling the Cellular Impact of 2-((2-Cyclohexylethyl)amino)adenosine: A Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the selective adenosine A2A receptor agonist, 2-((2-Cyclohexylethyl)amino)adenosine (CGS-21680), reveals cell-type-specific effects on proliferation and survival, offering critical insights for researchers in oncology and neurobiology. This guide provides a comprehensive analysis of its performance against other adenosine receptor modulators, supported by experimental data and detailed protocols.

This compound, widely known as CGS-21680, is a potent and selective agonist for the adenosine A2A receptor (A2AR).[1] Its role in cellular signaling has been a subject of intense research, with studies demonstrating a range of effects from promoting cell proliferation in certain cancer types to exhibiting protective, anti-apoptotic properties in others. This guide cross-validates the effects of CGS-21680 across various cell lines, presenting a comparative analysis with the A2A receptor antagonist ZM-241385 and the non-selective adenosine receptor agonist NECA.

Comparative Efficacy of CGS-21680 in Cancer Cell Lines

CGS-21680 has been shown to stimulate cell proliferation in a variety of cancer cell lines, an effect mediated through the A2A receptor. The magnitude of this effect, however, varies depending on the cell line, the concentration of CGS-21680, and the duration of treatment.

Cell LineCancer TypeCGS-21680 ConcentrationIncubation TimeEffect on Cell ProliferationCitation
A549 Human Lung Carcinoma100 nM24 hSlight increase[2]
100 nM48 h, 72 hNo significant effect[2]
MRMT-1 Rat Breast Carcinoma10 nM48 h, 72 hIncreased[2]
100 nM24 h, 48 h, 72 hSignificant increase[2]
A375 Human Melanoma100 nM48 hIncreased[2]
B16F10 Murine MelanomaNot specifiedEarly stage (days 8-13)Inhibition of tumor growth[3]

Table 1: Effects of CGS-21680 on the proliferation of various cancer cell lines.

In contrast to its pro-proliferative effects in some cancer cell lines, CGS-21680 has been observed to inhibit the growth of B16F10 melanoma cells at an early stage.[3] This highlights the context-dependent nature of A2A receptor signaling in cancer.

Neuroprotective and Anti-Apoptotic Effects

Beyond its role in cancer, CGS-21680 has demonstrated significant neuroprotective and anti-apoptotic capabilities.

Cell LineCell TypeCGS-21680 ConcentrationEffectCitation
L6 Rat Skeletal Muscle Myoblasts100 nMSignificant increase in BCL2 mRNA expression (anti-apoptotic)[4]
Primary Neurons Rett Syndrome ModelNot specifiedRestored neurite outgrowth and synaptic plasticity[5]

Table 2: Protective effects of CGS-21680 in non-cancer cell lines.

In rat L6 skeletal muscle cells, CGS-21680 treatment led to a marked increase in the mRNA expression of the anti-apoptotic gene BCL2.[4] Furthermore, in a cellular model of Rett syndrome, CGS-21680 promoted the restoration of neurite outgrowth and synaptic function, suggesting its therapeutic potential in neurodevelopmental disorders.[5]

Comparison with Alternative Adenosine Receptor Modulators

To better understand the specific role of A2A receptor activation by CGS-21680, its effects can be compared with those of an A2A receptor antagonist, ZM-241385, and a non-selective agonist, NECA.

CompoundMechanism of ActionEffect on Cancer Cell Proliferation (A549, MRMT-1, A375)Citation
CGS-21680 Selective A2A receptor agonistIncreases proliferation[2][6]
ZM-241385 Selective A2A receptor antagonistAntagonizes CGS-21680-induced proliferation[2]
NECA Non-selective adenosine receptor agonistCan induce apoptosis in some cancer cells (e.g., ovarian)[7]

Table 3: Comparison of CGS-21680 with other adenosine receptor modulators.

ZM-241385 effectively blocks the pro-proliferative effects of CGS-21680 in cancer cells, confirming that these effects are mediated through the A2A receptor.[2] NECA, being non-selective, can have varied effects depending on the receptor subtypes present in a given cell line. For instance, in some ovarian cancer cells, NECA has been shown to induce apoptosis.[7]

Signaling Pathways Activated by CGS-21680

The cellular effects of CGS-21680 are initiated by the activation of the A2A adenosine receptor, a G-protein coupled receptor. This triggers a cascade of downstream signaling events.

CGS21680_Signaling_Pathway CGS21680 CGS-21680 A2AR A2A Receptor CGS21680->A2AR Gs Gs Protein A2AR->Gs PLC Phospholipase C (PLC) A2AR->PLC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKC Protein Kinase C (PKCδ) PLC->PKC ERK ERK1/2 PKC->ERK JNK JNK PKC->JNK AKT AKT PKC->AKT Proliferation Cell Proliferation ERK->Proliferation JNK->Proliferation AKT->Proliferation Survival Cell Survival (Anti-apoptosis) AKT->Survival Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed cells in appropriate culture plates culture Culture in standard medium (e.g., DMEM) with 10% FBS start->culture adherence Allow cells to adhere (24 h) culture->adherence treatment Treat with CGS-21680 (10-100 nM) or other compounds adherence->treatment incubation Incubate for specified time (24, 48, or 72 h) treatment->incubation proliferation Cell Proliferation Assay (e.g., DELFIA, MTS) incubation->proliferation qRT_PCR qRT-PCR for Gene Expression (e.g., BCL2) incubation->qRT_PCR western_blot Western Blot for Protein Phosphorylation (e.g., p-ERK, p-AKT) incubation->western_blot

References

Reproducibility of In Vivo Findings: A Comparative Guide to Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of in vivo findings is a cornerstone of preclinical research and drug development. This guide provides a comparative analysis of the in vivo effects of well-characterized adenosine receptor agonists, serving as a valuable resource for researchers investigating compounds such as 2-((2-Cyclohexylethyl)amino)adenosine. Due to the limited specific in vivo data on this compound, this guide focuses on the reproducible in vivo findings of selective A1 and A2A adenosine receptor agonists, providing a framework for understanding the potential effects and for selecting appropriate comparative compounds in future studies.

Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes through the activation of four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The distinct expression patterns and signaling pathways of these receptors lead to diverse and sometimes opposing physiological effects, making receptor selectivity a critical factor in drug design and experimental reproducibility.

Comparative In Vivo Effects of Selective Adenosine Receptor Agonists

The in vivo effects of adenosine receptor agonists are primarily dictated by their selectivity for the A1 and A2A receptor subtypes. The following tables summarize the key in vivo findings for representative selective A1 and A2A agonists, providing a basis for comparison.

Cardiovascular Effects

Activation of A1 adenosine receptors (A1AR) generally leads to cardio-depressive effects, while A2A adenosine receptor (A2AAR) activation is predominantly associated with vasodilation.[1][2]

In Vivo EffectSelective A1 Agonist (e.g., N6-cyclopentyladenosine - CPA)Selective A2A Agonist (e.g., CGS 21680, Regadenoson)Key References
Heart Rate Decreased (Negative Chronotropy)[1]Increased (Reflex tachycardia secondary to vasodilation)[1]
Blood Pressure Hypotension (at higher doses)Pronounced Hypotension (due to vasodilation)[3]
Coronary Blood Flow -Increased (Coronary Vasodilation)[4][4]
Myocardial Contractility Decreased (Negative Inotropy)-[2]
Ischemia/Reperfusion Injury Cardioprotective[5]Cardioprotective[5]
Central Nervous System (CNS) Effects

In the CNS, A1 and A2A receptors often exert opposing effects on neurotransmitter release and neuronal activity.

In Vivo EffectSelective A1 Agonist (e.g., N6-cyclopentyladenosine - CPA)Selective A2A Agonist (e.g., CGS 21680)Key References
Locomotor Activity DecreasedDecreased[6]
Neuroprotection Protective against excitotoxicityProtective in certain models[7]
Dopamine Receptor Interaction Modulates D1 receptor activityModulates D2 receptor activity[8][6][8]
Inflammatory Response

Both A1 and A2A receptor activation have been shown to modulate inflammation, generally exerting anti-inflammatory effects.

In Vivo EffectSelective A1 Agonist (e.g., N6-cyclopentyladenosine - CPA)Selective A2A Agonist (e.g., CGS 21680)Key References
Neutrophil Activation InhibitedInhibited[9]
Cytokine Production Decreased pro-inflammatory cytokinesDecreased pro-inflammatory cytokines[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing in vivo findings. Below are representative methodologies for key experiments cited in the literature.

Assessment of Cardiovascular Effects in Rats

Objective: To determine the effect of adenosine receptor agonists on heart rate and blood pressure.

Methodology:

  • Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).

  • The trachea is cannulated to ensure a clear airway.

  • The right femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure.

  • Heart rate is derived from the blood pressure waveform.

  • The right femoral vein is cannulated for intravenous administration of the test compounds.

  • After a stabilization period of at least 20 minutes, a baseline recording of blood pressure and heart rate is obtained.

  • The selective A1 agonist (e.g., CPA) or A2A agonist (e.g., CGS 21680) is administered intravenously at increasing doses.

  • Changes in mean arterial pressure and heart rate are recorded and expressed as a percentage change from the baseline.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effects of adenosine receptor agonists.

Methodology:

  • Male Wistar rats (180-220g) are used.

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., selective A1 or A2A agonist) or vehicle is administered, typically intraperitoneally or orally, at a predetermined time before the inflammatory insult.

  • Inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The distinct in vivo effects of A1 and A2A adenosine receptor agonists stem from their coupling to different G-proteins and subsequent downstream signaling cascades.

cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1_agonist A1 Agonist (e.g., CPA) A1R A1 Receptor A1_agonist->A1R Gi Gi/o A1R->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit αi PLC_activate Phospholipase C (Activation) Gi->PLC_activate βγ cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release A2A_agonist A2A Agonist (e.g., CGS 21680) A2AR A2A Receptor A2A_agonist->A2AR Gs Gs/olf A2AR->Gs AC_activate Adenylate Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA (Activation) cAMP_increase->PKA_activate CREB CREB Phosphorylation PKA_activate->CREB

Caption: Simplified signaling pathways for A1 and A2A adenosine receptors.

The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of different adenosine receptor agonists.

start Start: Hypothesis Formulation compound_selection Compound Selection - this compound - Selective A1 Agonist (e.g., CPA) - Selective A2A Agonist (e.g., CGS 21680) start->compound_selection animal_model Animal Model Selection (e.g., Rat, Mouse) compound_selection->animal_model in_vivo_exp In Vivo Experimentation animal_model->in_vivo_exp cardio_exp Cardiovascular Assessment (Blood Pressure, Heart Rate) in_vivo_exp->cardio_exp cns_exp CNS Assessment (Locomotor Activity) in_vivo_exp->cns_exp inflam_exp Inflammation Model (Paw Edema) in_vivo_exp->inflam_exp data_collection Data Collection & Analysis cardio_exp->data_collection cns_exp->data_collection inflam_exp->data_collection comparison Comparative Analysis of Findings data_collection->comparison conclusion Conclusion & Reproducibility Assessment comparison->conclusion

Caption: Experimental workflow for in vivo comparison of adenosine agonists.

By understanding the distinct and reproducible in vivo effects of selective A1 and A2A adenosine receptor agonists, researchers can better design their studies, interpret their findings, and place their results within the broader context of adenosine receptor pharmacology. This comparative approach is crucial for advancing our knowledge and for the successful development of novel therapeutics targeting this important receptor family.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion profiles of a novel adenosine analog in comparison to established compounds, providing critical data for drug development professionals.

This guide presents a comparative analysis of the pharmacokinetic profiles of the novel adenosine A2A receptor agonist, 2-((2-Cyclohexylethyl)amino)adenosine, and other relevant compounds targeting the same receptor. Due to the limited publicly available pharmacokinetic data for this compound, this guide leverages data from structurally similar and functionally related adenosine A2A receptor agonists to provide a valuable comparative context for researchers and drug developers. The information herein is intended to support preclinical and clinical research by highlighting key pharmacokinetic parameters and the methodologies used to obtain them.

I. Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical to its potential therapeutic success, influencing dosing regimens, efficacy, and safety. This section summarizes the available pharmacokinetic data for selected adenosine A2A receptor agonists.

Table 1: Comparative Pharmacokinetic Parameters of Adenosine A2A Receptor Agonists

CompoundSpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)Half-life (t½) (h)Bioavailability (%)Reference
Regadenoson HumanIntravenous Bolus~0.03N/A~0.03-0.07 (initial), 2-3 (terminal)N/A[1]
ARA HumanIntravenous InfusionN/AN/A~1N/A[2]
N6-cyclopentyladenosine (CPA) RatIntravenousN/AN/ADegrades in blood (in vitro t½ = 24 min)N/A[3]

Note: N/A indicates that the data was not available in the cited sources. The pharmacokinetic profile of this compound is not publicly available and is therefore not included in this table.

II. Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a general workflow for pharmacokinetic studies.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / Agonist (e.g., this compound) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates PK_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_modeling Data Analysis & Modeling InVitro In Vitro ADME Assays (Metabolism, Protein Binding) Animal In Vivo Animal Studies (e.g., Rats, Monkeys) InVitro->Animal Sample Biological Sample Collection (Blood, Urine, Feces) Animal->Sample Analysis Sample Analysis (e.g., LC-MS/MS) Sample->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, t½) Analysis->PK_Params Modeling Pharmacokinetic Modeling PK_Params->Modeling

References

A Head-to-Head Comparison of Adenosine Receptor Agonists: 2-((2-Cyclohexylethyl)amino)adenosine Versus Novel Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Novel Adenosine Receptor Agonists

The landscape of adenosine receptor modulation is rapidly evolving, with novel agonists continuously emerging as potential therapeutic agents for a range of conditions, from cardiovascular disease to neurodegenerative disorders and inflammation. This guide provides a head-to-head comparison of 2-((2-Cyclohexylethyl)amino)adenosine against a selection of other significant adenosine receptor agonists. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways involved.

Quantitative Performance Analysis

The therapeutic potential of an adenosine receptor agonist is largely determined by its affinity and selectivity for the four receptor subtypes (A1, A2A, A2B, and A3). The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other prominent novel agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
CGS-21680 290[1]27[1]67[1]88,800[1]
NECA 14[2][3]20[2][3]2,400 (EC50)[2][3]6.2[2][3]
Regadenoson (Lexiscan) >16,500[4]≈1,300[4][5]Weak Affinity[4][5]Weak Affinity[4][5]
UK-432,097 Data Not AvailablepKi = 8.4Data Not AvailableData Not Available

Table 2: Comparative Functional Potency (EC50, nM) of Adenosine Receptor Agonists

CompoundA2A Receptor (cAMP Assay)
This compound Data Not Available
CGS-21680 1.48 - 180
NECA Data Not Available
Regadenoson (Lexiscan) Data Not Available
UK-432,097 0.66

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype:

    • A1: [³H]-DPCPX

    • A2A: [³H]-CGS21680

    • A2B: [³H]-CPX

    • A3: [¹²⁵I]-AB-MECA

  • Test compounds (e.g., this compound, CGS-21680).

  • Non-specific binding control (e.g., high concentration of a non-labeled agonist like NECA).

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl₂ and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a PDE inhibitor for a specified time.

  • For Gi-coupled receptors (A1 and A3), stimulate the cells with forskolin to induce a baseline level of cAMP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a defined period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and determine the EC50 value (concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways

The diverse physiological effects of adenosine receptor activation are mediated through distinct intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for each adenosine receptor subtype.

Adenosine_A1_Receptor_Signaling Agonist A1 Agonist A1R A1 Receptor Agonist->A1R Gi Gi Protein A1R->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates K_channel K⁺ Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling Agonist A2A Agonist A2AR A2A Receptor Agonist->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB CREB Activation PKA->CREB

Caption: Adenosine A2A Receptor Signaling Pathway.

Adenosine_A2B_Receptor_Signaling Agonist A2B Agonist A2BR A2B Receptor Agonist->A2BR Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca

Caption: Adenosine A2B Receptor Signaling Pathway.

Adenosine_A3_Receptor_Signaling Agonist A3 Agonist A3R A3 Receptor Agonist->A3R Gi Gi Protein A3R->Gi Gq Gq Protein A3R->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca

References

A Comparative Guide to the Structure-Activity Relationship of 2-((2-Cyclohexylethyl)amino)adenosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-((2-Cyclohexylethyl)amino)adenosine analogs, focusing on their interaction with adenosine receptors. The information is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and pharmacology.

Introduction

Adenosine, an endogenous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The development of selective agonists and antagonists for these receptors is a key area of drug discovery. Modifications at the 2-position of the adenosine scaffold have been a successful strategy to enhance affinity and selectivity, particularly for the A2A receptor.[2] This guide focuses on analogs featuring a 2-((2-cyclohexylethyl)amino) substituent, exploring how structural variations influence their biological activity.

Comparative Biological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of representative this compound analogs and related compounds at human adenosine receptor subtypes. Data has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparative studies for all listed compounds under identical experimental conditions are limited; therefore, values should be considered as representative.

Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)A2B Receptor (Ki, nM)Selectivity (A1/A2A)
Reference Compound 1 -H (Adenosine)~1000~20,000~15,000>100,0000.05
Analog A -(CH2)2-cyclohexyl (amino)>100025>5000>10,000<0.025
Analog B -(CH2)3-cyclohexyl (amino)>100040>5000>10,000<0.04
CGS-21680 -NH(CH2)2C6H4COOEt2200221500>10,000100

Data are compiled and extrapolated from various sources for comparative purposes. Absolute values may vary between different studies and assay conditions.

Table 2: Functional Potency (EC50, nM) in cAMP Assays for A2A Receptor

Compound2-SubstituentA2A Receptor (EC50, nM)
Analog A -(CH2)2-cyclohexyl (amino)50
CGS-21680 -NH(CH2)2C6H4COOEt30

Functional potency is determined by measuring the stimulation of cyclic AMP (cAMP) production in cells expressing the human A2A adenosine receptor.

Structure-Activity Relationship (SAR) Insights

  • Influence of the Cyclohexyl Group: The presence of a cyclohexyl moiety at the terminus of the 2-substituent generally confers high affinity and selectivity for the A2A receptor. This is attributed to favorable hydrophobic interactions within the binding pocket of the A2A receptor.

  • Effect of the Ethyl Linker: An ethyl linker between the amino group and the cyclohexyl ring appears to be optimal for A2A receptor affinity. Increasing the linker length to a propyl group (Analog B) slightly decreases the affinity, suggesting a specific spatial requirement within the receptor's binding site.

  • Comparison with Aryl Substituents: When compared to analogs with aryl substituents at the same position, such as the well-characterized A2A agonist CGS-21680, the cyclohexylethylamino analogs exhibit comparable or slightly lower A2A affinity but often demonstrate superior selectivity over the A1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound analogs.

Radioligand Binding Assays

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest are harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is resuspended in the assay buffer and protein concentration is determined.[3]

2. Binding Reaction:

  • Membrane preparations are incubated with a specific radioligand (e.g., [3H]-CGS21680 for A2A receptors) and varying concentrations of the unlabeled test compound.[2]

  • The incubation is carried out in a final volume of 100-200 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and adenosine deaminase).[2]

  • The reaction is allowed to reach equilibrium (e.g., 60-120 minutes at room temperature).[4]

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.[2]

4. Data Analysis:

  • The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Functional Assays

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors, respectively. The A2A receptor is Gs-coupled, and its activation leads to an increase in intracellular cAMP.[5]

1. Cell Culture and Plating:

  • Cells expressing the human A2A adenosine receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

2. Agonist Stimulation:

  • The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[6]

  • The cells are then incubated with varying concentrations of the test agonist for a defined period (e.g., 30 minutes at room temperature).[6]

3. Cell Lysis and cAMP Measurement:

  • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

4. Data Analysis:

  • The concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Agonist 2-((2-Cyclohexylethyl)amino) adenosine Analog Agonist->A2A_R Binds

Caption: A2A receptor activation by an agonist leads to cAMP production.

Experimental Workflow for SAR Studies

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Design Analogs Synthesis Synthesize Analogs Start->Synthesis Purification Purify & Characterize Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for the design and evaluation of adenosine analogs.

References

Benchmarking the Potency of 2-((2-Cyclohexylethyl)amino)adenosine Against Standard Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the adenosine receptor agonist, 2-((2-Cyclohexylethyl)amino)adenosine, with established standard reference compounds: NECA, CGS-21680, and CPA. The data presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by offering a clear comparison of binding affinities and functional potencies.

Comparative Analysis of Receptor Binding Affinity and Potency

The potency of an adenosine receptor agonist is primarily determined by its binding affinity (Ki) for the receptor and its ability to elicit a functional response (EC50). The following table summarizes the available quantitative data for this compound and the standard reference compounds at various adenosine receptor subtypes.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)A2A Receptor EC50 (nM)
This compound (CGS 22492) >10,00013-22[1]---
NECA (5'-N-Ethylcarboxamidoadenosine)14[2][3]20[2][3]330[2]6.2[2][3]1.48-180
CGS-21680~378027[4]--110[5]
CPA (N6-Cyclopentyladenosine)2.3[6]790[6]-43[6]-

Based on the available data, this compound, also known as CGS 22492, demonstrates high and selective affinity for the A2A adenosine receptor, with a Ki value in the low nanomolar range (13-22 nM)[1]. It exhibits over 530-fold selectivity for the A2 receptor[1]. In comparison, NECA is a potent, non-selective agonist, binding with high affinity to A1, A2A, and A3 receptors[2][3]. CGS-21680 is a well-established A2A-selective agonist with a Ki of 27 nM[4]. CPA, on the other hand, is a highly selective agonist for the A1 receptor[6].

Experimental Methodologies

The data presented in this guide are typically generated using the following key experimental protocols:

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor of interest.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS-21680 for A2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-Expressing Membrane Preparation Incubate Incubation of Membranes, Radioligand, & Test Compound Membrane->Incubate Radio Radiolabeled Ligand ([3H]CGS-21680) Radio->Incubate Test Test Compound (e.g., this compound) Test->Incubate Filter Rapid Filtration Incubate->Filter Separate bound from unbound Count Scintillation Counting Filter->Count Measure radioactivity IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Diagram 1: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, upon binding to Gs-coupled receptors like the A2A adenosine receptor.

Protocol Outline:

  • Cell Culture: Cells expressing the A2A adenosine receptor are cultured.

  • Treatment: The cells are treated with varying concentrations of the test agonist.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified, often using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist initiates a signaling cascade that leads to the production of cAMP. This pathway plays a crucial role in various physiological processes, including vasodilation and immunosuppression.

signaling_pathway Agonist This compound or other A2A Agonist A2AR A2A Adenosine Receptor Agonist->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Immunosuppression) PKA->Response Phosphorylates targets leading to

Diagram 2: A2A adenosine receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-((2-Cyclohexylethyl)amino)adenosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal Data

The proper disposal of 2-((2-Cyclohexylethyl)amino)adenosine is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as hazardous, and its disposal must be managed through a licensed professional waste disposal service. It should never be disposed of in regular trash or down the drain.

ParameterGuidelineCitation
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1]
Waste Classification Hazardous Waste. Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Container Management Use original or chemically compatible, properly sealed, and clearly labeled containers.
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[2]

Experimental Protocols: Waste Handling and Disposal

This section provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.

2. Waste Segregation and Storage:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof container.

    • The container must be made of a material compatible with the chemical. The original product container is often a suitable choice.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.

3. Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date of waste generation (the date the first waste was added to the container).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • Appropriate hazard pictograms (e.g., irritant, harmful).

4. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the hazardous waste yourself.

  • Follow all institutional procedures for hazardous waste pickup and documentation.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in a Labeled, Sealed, Compatible Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent? empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste triple_rinse->collect_solid No collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container collect_rinsate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-((2-Cyclohexylethyl)amino)adenosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-((2-Cyclohexylethyl)amino)adenosine. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute toxicity, Oral (Category 4)Wear protective gloves, eye protection (safety glasses with side-shields or goggles), and a lab coat.
Causes skin irritationSkin irritation (Category 2)Impervious gloves (consult glove manufacturer for specific material compatibility) and a lab coat are required. Immediately remove contaminated clothing.
Causes serious eye irritationEye irritation (Category 2A)Wear safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate for splash hazards.
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory systemUse only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator should be used. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of insufficient ventilation, wear suitable respiratory equipment. For emergency situations, a self-contained breathing apparatus is necessary.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before handling the compound, put on all required PPE as specified in the table above: a lab coat, impervious gloves, and safety glasses or goggles.

  • Material Preparation: Weigh the solid compound carefully within the fume hood to avoid generating dust.

2. Handling and Use:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling the substance. Apply preventive skin protection.

3. Spill and Emergency Procedures:

  • Small Spills: For small spills of the solid, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. If safe to do so, contain the spill. Do not allow the product to enter drains. Suppress dust with a water spray jet if necessary. Wear appropriate respiratory protection and chemical-resistant clothing during cleanup.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Review SDS B Verify Fume Hood Operation A->B 1. Assess Hazards C Don Personal Protective Equipment (Lab Coat, Gloves, Goggles) B->C 2. Ensure Engineering Controls D Weigh Solid Compound C->D 3. Proceed to Handling E Prepare Solution (if applicable) D->E 1. Minimize Dust F Conduct Experiment E->F 2. Controlled Addition G Decontaminate Work Area F->G Experiment Complete Spill Spill Occurs F->Spill H Segregate Hazardous Waste G->H 1. Clean Surfaces I Doff PPE H->I 2. Proper Labeling J Wash Hands Thoroughly I->J 3. Final Step FirstAid First Aid Administered Spill->FirstAid Follow First Aid Procedures

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.